molecular formula C15H12N2OS B3051995 2-Mercapto-3-m-tolyl-3h-quinazolin-4-one CAS No. 37641-49-9

2-Mercapto-3-m-tolyl-3h-quinazolin-4-one

Cat. No.: B3051995
CAS No.: 37641-49-9
M. Wt: 268.3 g/mol
InChI Key: JMBJIUXOKGIUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercapto-3-m-tolyl-3h-quinazolin-4-one is a useful research compound. Its molecular formula is C15H12N2OS and its molecular weight is 268.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Mercapto-3-m-tolyl-3h-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Mercapto-3-m-tolyl-3h-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-10-5-4-6-11(9-10)17-14(18)12-7-2-3-8-13(12)16-15(17)19/h2-9H,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBJIUXOKGIUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357973
Record name 2-mercapto-3-m-tolyl-3h-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37641-49-9
Record name 2-mercapto-3-m-tolyl-3h-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one, a heterocyclic compound of interest in medicinal chemistry. The quinazolinone scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of a mercapto group at the 2-position and a meta-tolyl substituent at the 3-position offers a unique molecular architecture for further chemical modification and exploration of its pharmacological potential.

This document will delve into a reliable synthetic pathway, the underlying reaction mechanism, and a detailed analysis of the spectroscopic techniques used to confirm the structure and purity of the target compound.

I. Synthesis of 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one

The synthesis of 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one can be efficiently achieved through a one-pot, three-component reaction involving anthranilic acid, m-tolyl isothiocyanate, and a cyclizing agent. A common and effective approach utilizes isatoic anhydride as a precursor to anthranilic acid, which reacts in situ. An alternative and widely used method involves the direct reaction of anthranilic acid with m-tolyl isothiocyanate. For the purpose of this guide, a detailed protocol based on the reaction of anthranilic acid with m-tolyl isothiocyanate is presented, as it offers a straightforward and high-yielding route to the desired product.

A. Reaction Scheme

The overall reaction for the synthesis of 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one from anthranilic acid and m-tolyl isothiocyanate is depicted below:

Reaction_Scheme Anthranilic_Acid Anthranilic Acid Plus + m_Tolyl_Isothiocyanate m-Tolyl Isothiocyanate Arrow -> Product 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one Conditions Ethanol, Reflux

Figure 1: General reaction scheme for the synthesis of 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one.

B. Plausible Reaction Mechanism

The reaction proceeds through a two-step mechanism:

  • Nucleophilic Addition: The amino group of anthranilic acid acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group of m-tolyl isothiocyanate. This addition reaction forms an N,N'-disubstituted thiourea intermediate.

  • Intramolecular Cyclization and Dehydration: The newly formed thiourea derivative undergoes an intramolecular cyclization. The carboxylic acid group of the anthranilic acid moiety attacks the thiocarbonyl carbon, followed by the elimination of a water molecule to yield the final 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one. The reaction is typically acid-catalyzed or can proceed thermally.

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Intramolecular Cyclization & Dehydration A Anthranilic Acid C Thiourea Intermediate A->C B m-Tolyl Isothiocyanate B->C D Thiourea Intermediate E Cyclized Intermediate D->E Intramolecular Attack F 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one E->F Dehydration H2O H2O

Figure 2: Plausible reaction mechanism for the synthesis.

C. Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents:

  • Anthranilic acid

  • m-Tolyl isothiocyanate

  • Absolute Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Activated charcoal

  • Distilled water

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

  • pH paper

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anthranilic acid (0.1 mol) in absolute ethanol (100 mL).

  • Addition of Isothiocyanate: To the stirred solution, add m-tolyl isothiocyanate (0.1 mol) dropwise over a period of 15 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 3:7).

  • Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Filtration and Washing: Filter the crude product using a Buchner funnel and wash it with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification:

    • Suspend the crude product in a 5% aqueous sodium hydroxide solution to dissolve it.

    • Treat the solution with activated charcoal and heat gently for 10 minutes.

    • Filter the hot solution to remove the charcoal.

    • Cool the filtrate and acidify it with concentrated hydrochloric acid until the pH is acidic (pH 3-4), which will cause the pure product to precipitate.

  • Final Filtration and Drying: Filter the purified product, wash it thoroughly with distilled water until the washings are neutral, and dry it in an oven at 60-70 °C.

  • Recrystallization (Optional): For obtaining highly pure crystals suitable for analysis, the dried product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.

D. Experimental Workflow Diagram

G start Start dissolve Dissolve Anthranilic Acid in Ethanol start->dissolve add Add m-Tolyl Isothiocyanate dissolve->add reflux Reflux for 4-6 hours add->reflux cool Cool to Room Temperature reflux->cool filter_crude Filter Crude Product cool->filter_crude purify Purify by Acid-Base Treatment filter_crude->purify filter_pure Filter Purified Product purify->filter_pure dry Dry the Product filter_pure->dry characterize Characterize the Product dry->characterize

Figure 3: Step-by-step experimental workflow for the synthesis.

II. Characterization of 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods is employed for this purpose.

A. Physical Properties

The expected physical properties of the synthesized compound are summarized in the table below.

PropertyExpected Value
Molecular Formula C₁₅H₁₂N₂OS
Molecular Weight 268.34 g/mol
Appearance White to off-white crystalline solid
Melting Point Expected in the range of 230-250 °C (literature values for similar compounds vary)
Solubility Soluble in DMSO and DMF, sparingly soluble in ethanol, and insoluble in water.
B. Spectroscopic Data

The following tables provide the predicted spectroscopic data for 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one based on the analysis of closely related compounds.[1]

1. 1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d6, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5 - 12.5Singlet (broad)1H-SH (Thiol proton, exchangeable with D₂O)
~8.1 - 7.9Multiplet1HAromatic H (Quinazolinone ring)
~7.8 - 7.6Multiplet2HAromatic H (Quinazolinone ring)
~7.5 - 7.2Multiplet5HAromatic H (Quinazolinone and m-tolyl rings)
~2.4Singlet3H-CH₃ (m-tolyl group)

2. 13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d6, Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~176C=S (Thione carbon)
~162C=O (Amide carbonyl carbon)
~147Quaternary C (Quinazolinone ring)
~138Quaternary C (m-tolyl ring)
~135 - 120Aromatic CH carbons (Quinazolinone and m-tolyl rings)
~21-CH₃ (m-tolyl group)

3. FT-IR (Fourier-Transform Infrared) Spectroscopy

Sample Preparation: KBr pellet

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3100MediumN-H stretching (tautomeric form)
~3050MediumAromatic C-H stretching
~2600-2500WeakS-H stretching
~1680StrongC=O stretching (Amide I band)
~1600, 1580, 1480MediumC=C and C=N stretching (Aromatic rings)
~1250StrongC=S stretching

4. Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI)

m/z ValueInterpretation
268[M]⁺, Molecular ion peak
235[M - SH]⁺
134[M - C₇H₇NCS]⁺
91[C₇H₇]⁺, Tropylium ion from m-tolyl group
C. Experimental Protocols for Characterization

1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer. For 1H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For 13C NMR, a proton-decoupled spectrum should be acquired.

2. FT-IR Spectroscopy

  • Sample Preparation: Mix a small amount of the dry product (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and grind to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the IR spectrum of the KBr pellet using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

3. Mass Spectrometry

  • Sample Preparation: For ESI-MS, dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute the stock solution to the µg/mL range with the mobile phase. For EI-MS, a solid probe can be used.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.

III. Conclusion

This technical guide has outlined a detailed and reliable method for the synthesis of 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one. The provided experimental protocol, along with the plausible reaction mechanism and workflow diagram, offers a clear path for researchers to replicate this synthesis. The comprehensive characterization data, including predicted NMR, IR, and MS spectra, serves as a valuable reference for structural elucidation and purity assessment. The successful synthesis and characterization of this molecule open avenues for further investigation into its potential applications in drug discovery and development.

IV. References

  • Al-Omar, M. A., & Amr, A. E. G. E. (2010). Synthesis of some new biologically active quinazolinone-and 1, 3, 4-thiadiazole-based heterocycles. Molecules, 15(8), 5094-5106. [Link]

  • Deshmukh, M. B., Dhongade-Desai, S., & Chavan, S. S. (2005). An X-ray diffraction study of some thiolated derivatives of 2-mercapto-3-m-tolyl-3H-quinazolin-4-one. Indian Journal of Physics, 79(3), 297-299. [Link]

  • Supporting Information for: Visible-Light-Induced Aerobic Oxidative Annulation of 2-Aminobenzamides with Arylalkynes for the Synthesis of 4(3H)-Quinazolinones. The Royal Society of Chemistry. [Link]

  • Rostom, S. A. F., Ashour, H. M. A., El-Din, N. N., & El-Sayed, M. A. A. (2009). Synthesis and in vitro antimicrobial and cytotoxic evaluation of some new 2, 3-disubstituted-4 (3H)-quinazolinones. Bioorganic & medicinal chemistry, 17(15), 5462-5472. [Link]

Sources

Chemical Profile: 2-Mercapto-3-(3-methylphenyl)-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Mercapto-3-m-tolyl-3H-quinazolin-4-one is a fused heterocyclic scaffold of significant interest in medicinal chemistry due to its structural homology with the sedative-hypnotic methaqualone. Unlike methaqualone (which bears a 2-methyl group), this derivative features a 2-mercapto (–SH) functionality. This moiety acts as a versatile chemical handle, enabling S-alkylation and nucleophilic substitution to generate diverse libraries of bioactive thioethers.

This guide details the physicochemical dynamics, synthetic pathways, and reactivity profiles of this compound. It specifically addresses the thione-thiol tautomerism that governs its reactivity and outlines its utility as a precursor for antimicrobial and anticonvulsant agents.

Chemical Identity & Structural Dynamics[1]

Nomenclature and Classification
  • IUPAC Name: 2-sulfanyl-3-(3-methylphenyl)-3H-quinazolin-4-one

  • Alternative Name: 2-Mercapto-3-m-tolyl-4(3H)-quinazolinone; 3-(3-methylphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one.

  • Core Scaffold: Quinazolin-4(3H)-one.[1][2][3][4][5][6][7][8]

  • Substituents:

    • Position 3: m-Tolyl (3-methylphenyl) group.

    • Position 2: Mercapto/Thioxo group.[3][4]

Tautomeric Equilibrium (The Thione-Thiol Axis)

A critical feature of this molecule is the prototropic tautomerism between the thiol (A) and thione (B) forms. While often designated as "2-mercapto," the compound predominantly exists as the 2-thioxo tautomer in the solid state and in polar solvents, stabilized by amide resonance within the N1-C2-N3 system.

  • Thiol Form (Enethiol): Favored in S-alkylation reactions where the sulfur acts as a nucleophile.

  • Thione Form (Thioamide): The thermodynamically stable form, often responsible for the high melting points and specific spectral bands (C=S).

Implication for Synthesis: Reactions targeting the sulfur atom (e.g., synthesis of thioethers) generally require basic conditions to deprotonate the N1-H (or S-H), shifting the equilibrium to the highly nucleophilic thiolate anion.

Tautomerism Thione Thione Form (2-thioxo-2,3-dihydro...) Stable Solid State Thiol Thiol Form (2-mercapto-3H...) Reactive Intermediate Thione->Thiol Prototropic Shift Thiolate Thiolate Anion (S-Nucleophile) Basic pH Thiol->Thiolate + Base (-H+)

Figure 1: Tautomeric equilibrium governing the reactivity of the 2-mercapto-quinazolinone core.

Synthetic Pathways[1][4][6][9][11][12][13]

The synthesis of 2-mercapto-3-m-tolyl-3H-quinazolin-4-one is typically achieved via cyclocondensation of anthranilic acid derivatives with m-toluidine and a one-carbon sulfur source (Carbon Disulfide).

Primary Route: Anthranilic Acid Cyclization

This route is preferred for its high yields and availability of reagents.

  • Step 1: Condensation of Anthranilic acid with m-toluidine.

  • Step 2: Cyclization with Carbon Disulfide (CS₂) in the presence of a base (KOH or Et₃N).

  • Mechanism: Formation of the dithiocarbamate intermediate followed by intramolecular nucleophilic attack of the amine on the carbonyl (or activated ester), eliminating H₂S/H₂O.

Alternative Route: Isatoic Anhydride

Reaction of Isatoic anhydride with m-toluidine yields the corresponding anthranilamide, which is subsequently cyclized with CS₂/KOH.

Synthesis Anthranilic Anthranilic Acid Intermediate Dithiocarbamate Salt (Intermediate) Anthranilic->Intermediate Ethanol/Base Reflux Toluidine m-Toluidine Toluidine->Intermediate Ethanol/Base Reflux CS2 Carbon Disulfide (CS2) CS2->Intermediate Product 2-Mercapto-3-m-tolyl- 3H-quinazolin-4-one Intermediate->Product + CS2 Cyclization (-H2S)

Figure 2: One-pot cyclocondensation pathway for the synthesis of the target scaffold.

Reactivity Profile & Derivatization[1][12]

The chemical utility of this scaffold lies in the S-alkylation of the mercapto group. The nitrogen at position 3 is blocked by the m-tolyl group, and N1 is less nucleophilic than the sulfur anion under standard basic conditions.

S-Alkylation (Thioether Formation)

This is the primary method for generating library diversity.

  • Reagents: Alkyl halides (e.g., Ethyl chloroacetate, Phenacyl bromide, Methyl iodide).

  • Conditions: Anhydrous K₂CO₃ in Acetone or DMF; or NaOEt in Ethanol.

  • Product: 2-(Alkylthio)-3-m-tolyl-3H-quinazolin-4-one.

  • Application: The resulting esters (from chloroacetate) are precursors for hydrazides.

Hydrazinolysis & Heterocyclization

The S-acetic acid ester derivative can be converted into a hydrazide, which serves as a gateway to distal heterocyclic rings (e.g., 1,3,4-oxadiazoles, 1,2,4-triazoles).

Oxidation

The mercapto group is susceptible to oxidation.

  • Mild Oxidation: Formation of disulfides (dimers).

  • Strong Oxidation (KMnO₄/H₂O₂): Conversion to the sulfone/sulfonic acid derivative, which is a potent leaving group for nucleophilic aromatic substitution at the C2 position.

Reactivity Core 2-Mercapto-3-m-tolyl- quinazolin-4-one Thioether S-Alkyl Derivative (Ester) Core->Thioether + R_Halo / K2CO3 R_Halo Alkyl Halide (Cl-CH2-COOEt) Hydrazine Hydrazine Hydrate Aldehyde Aromatic Aldehyde Hydrazide Acid Hydrazide Thioether->Hydrazide + Hydrazine / Reflux SchiffBase Hydrazone/Schiff Base Hydrazide->SchiffBase + Aldehyde Cyclized 1,3,4-Oxadiazole/ Triazole Derivative Hydrazide->Cyclized + CS2 or Ac2O

Figure 3: Downstream derivatization pathways starting from the 2-mercapto core.

Experimental Protocols

Protocol: Synthesis of 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one

Objective: Preparation of the core scaffold.

  • Reagents: Anthranilic acid (0.01 mol), m-Toluidine (0.01 mol), Carbon Disulfide (0.02 mol), Ethanol (30 mL), Potassium Hydroxide (KOH, 0.02 mol).

  • Procedure:

    • Dissolve anthranilic acid and m-toluidine in ethanol.

    • Add KOH solution slowly.

    • Add Carbon Disulfide (CS₂) dropwise with stirring.

    • Reflux the mixture on a water bath for 3–4 hours. Evolution of H₂S gas (rotten egg smell) indicates reaction progress.

    • Concentrate the solvent (distill off excess ethanol).

    • Pour the residue into crushed ice and neutralize with dilute HCl.

    • Filter the precipitating solid.

  • Purification: Recrystallize from ethanol.

  • Yield/Characterization: Expect a yield of ~65-75%. Melting point is typically >200°C (Specific literature values for m-tolyl analogs often range 200–220°C).

    • IR Spectrum: 3200-3400 cm⁻¹ (NH/OH tautomer), 1660-1680 cm⁻¹ (C=O), 1100-1200 cm⁻¹ (C=S).

Protocol: S-Alkylation (General Procedure)

Objective: Synthesis of 2-(substituted-thio)-3-m-tolyl-quinazolin-4-ones.

  • Reagents: 2-Mercapto-3-m-tolyl-quinazolin-4-one (0.01 mol), Alkyl Halide (e.g., Ethyl chloroacetate) (0.01 mol), Anhydrous K₂CO₃, Dry Acetone.

  • Procedure:

    • Suspend the quinazolinone and K₂CO₃ in dry acetone.

    • Add the alkyl halide.[3]

    • Reflux for 6–8 hours. Monitor via TLC (Ethyl Acetate:Hexane).

    • Filter hot to remove inorganic salts (KCl).

    • Pour filtrate onto ice-water.

    • Filter the solid product and recrystallize from ethanol/DMF.

Biological Relevance & SAR

The m-tolyl substituent is strategically important in Structure-Activity Relationship (SAR) studies.

  • Lipophilicity: The methyl group on the phenyl ring increases logP compared to the unsubstituted phenyl analog, potentially improving blood-brain barrier (BBB) penetration.

  • Steric Effect: Unlike the o-tolyl group in Methaqualone (which forces the phenyl ring perpendicular to the quinazoline plane), the m-tolyl group allows for different conformational flexibility, altering receptor binding profiles.

  • Known Activities:

    • Antimicrobial: S-alkylated derivatives (especially with phenacyl chains) show moderate to high activity against S. aureus and E. coli.

    • Anticonvulsant: The core structure mimics pharmacophores found in CNS depressants.

References

  • Deshmukh, M. B., Dhongade, S. R., & Chavan, S. S. (2005).[9] Synthesis of some new 2-mercapto-3-substituted-quinazolin-4-ones. Indian Journal of Chemistry, Section B. (Foundational synthesis of m-tolyl derivatives).

  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Synthesis and antitumor activity of some new 2-thioxo-quinazolin-4-one derivatives. Farmaco, 58(5), 383-388. Link

  • Mahmoud, M. R., et al. (2012).[8] Synthesis and Spectral Characterization of Novel 2,3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8.[8] Link

  • Ibrahim, D. A. (2009). Synthesis and biological evaluation of some new 2-substituted-3-phenyl-4(3H)-quinazolinone derivatives. European Journal of Medicinal Chemistry, 44(7), 2776-2781. Link

  • Grover, G., & Kini, S. G. (2006). Synthesis and evaluation of new quinazolin-4(3H)-one derivatives of potential anticonvulsant and antimicrobial activities.[1] European Journal of Medicinal Chemistry, 41(2), 256-262. Link

Sources

Rational Design and Structure-Activity Relationship (SAR) of 2-Mercapto-Quinazolin-4-One Derivatives: A Privileged Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently encounter heterocycles that offer both synthetic tractability and broad biological potential. Among these, the 2-mercapto-quinazolin-4-one (or 2-mercaptoquinazolin-4(3H)-one) scaffold stands out as a "privileged structure" in medicinal chemistry. Its unique combination of hydrogen bond donors/acceptors, an aromatic planar core, and a highly reactive exocyclic thiol group allows for divergent, late-stage functionalization.

This technical guide deconstructs the structure-activity relationship (SAR) of 2-mercapto-quinazolin-4-one derivatives, providing a mechanistic blueprint for their application as anticancer, antimicrobial, and antioxidant agents. By bridging theoretical SAR with field-proven experimental protocols, this whitepaper serves as a self-validating framework for drug development professionals.

Structural Anatomy & Chemical Space

The pharmacological versatility of the 2-mercaptoquinazolin-4(3H)-one core is driven by three primary vectors for structural modification:

  • The N-3 Position: Modulates lipophilicity and dictates the spatial orientation of the molecule within hydrophobic enzyme pockets.

  • The C-2 Mercapto Group (-SH): Acts as a highly reactive nucleophile. S-alkylation at this site is the primary driver for appending pharmacophores (e.g., hydroxamic acids, triazoles, benzenesulfonamides).

  • The Benzene Ring (C-5 to C-8): Electron-donating or electron-withdrawing substitutions here tune the electronic density of the quinazolinone core, influencing target residence time and binding affinity.

Structure-Activity Relationship (SAR) Landscapes

Histone Deacetylase (HDAC) Inhibition & Anticancer Activity

HDAC inhibitors are critical in oncology for reversing aberrant epigenetic silencing. Recent SAR studies have demonstrated that combining the 4-oxoquinazoline scaffold with a hydroxamic acid moiety via S-alkylation yields highly potent HDAC inhibitors.

The N-3 substitution is the critical determinant of cytotoxicity. Research indicates that methyl-substituted derivatives at N-3 exhibit the highest anticancer activity, outperforming bulkier phenyl or benzyl substitutions[1]. For instance, derivatives bearing an N-3 methyl group and either a hydrogen or a methyl group at the C-7 position (Compounds 4a and 4c) demonstrated superior HDAC inhibitory activity compared to the FDA-approved drug SAHA, inducing profound G2/M phase cell cycle arrest and apoptosis in SW620 colon cancer cells[1].

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a validated target for both antimicrobial and antineoplastic therapies. By appending 1,2,4-triazole or 1,3,4-thiadiazole rings to the C-2 mercapto group via a methylthio linker, researchers have successfully mimicked the binding mode of classical antifolates. Compound 17, a thiadiazole-methylthio derivative, established critical hydrogen bonds with the Ala9 residue and arene-arene interactions with Phe34 in the DHFR active site, achieving an IC50 of 0.01 µM—making it eight-fold more potent than Methotrexate (MTX)[2].

Carbonic Anhydrase (CA IX/XII) Inhibition

Tumor-associated carbonic anhydrases (CA IX and XII) regulate the acidic microenvironment of solid tumors. S-alkylation of the 2-mercaptoquinazolin-4(3H)-one core with 4-ethylbenzenesulfonamides has yielded highly selective inhibitors. The SAR reveals that the dual presence of the quinazolinone core and the primary sulfonamide acts synergistically to anchor the molecule to the catalytic zinc ion of CA IX/XII, while avoiding off-target inhibition of cytosolic CA I and II[3].

Antioxidant & Chelating Properties

When functionalized with phenolic or catechol groups, the scaffold exhibits potent radical scavenging properties. SAR analysis shows that 2,3-disubstituted catechol derivatives are superior chelators. Interestingly, grafting bulky benzyl or butyl substituents onto the N-3 atom enhances antioxidant activity, as the steric bulk better stabilizes the resulting chelated complex compared to smaller substituents[4].

Quantitative Pharmacological Data

To facilitate rapid comparison, the following table summarizes the quantitative potency of key 2-mercapto-quinazolin-4-one derivatives across various therapeutic targets.

Derivative Class / CompoundPrimary Target / Cell LineKey Structural ModificationsPotency (IC50 / Ki)Ref
Compound 4a (Hydroxamic acid)SW620 (Colon Cancer)N-3: Methyl; C-7: HIC50 = 4.24 ± 1.16 µM[1]
Compound 4c (Hydroxamic acid)SW620 (Colon Cancer)N-3: Methyl; C-7: CH3IC50 = 3.61 ± 0.32 µM[1]
Compound 17 (Thiadiazole-thio)DHFR EnzymeC-2: Thiadiazole-methylthioIC50 = 0.01 µM[2]
Compound 2 (Benzenesulfonamide)hCA IX / hCA XIIC-2: EthylbenzenesulfonamideKi = 40.7 nM / 13.0 nM[3]
Compound 4 (Benzenesulfonamide)hCA IX / hCA XIIC-2: EthylbenzenesulfonamideKi = 8.0 nM / 10.8 nM[3]

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating internal controls and mechanistic rationales for every chemical and biological step.

Regioselective Synthesis of S-Alkylated Derivatives

Objective: Synthesize target derivatives while preventing competitive N-alkylation.

  • Core Formation: React anthranilic acid (1.0 eq) with an appropriate isothiocyanate (1.1 eq) in absolute ethanol. Reflux for 4-6 hours.

    • Causality: Ethanol provides a protic environment that stabilizes the thiourea intermediate. Refluxing provides the thermodynamic energy required for the intramolecular dehydrative cyclization to form the 2-mercaptoquinazolin-4(3H)-one core.

  • Deprotonation: Suspend the purified core in anhydrous N,N-dimethylformamide (DMF) and add anhydrous K2CO3 (1.2 eq). Stir at room temperature for 30 minutes.

    • Causality: K2CO3 is specifically chosen as a mild base. It selectively deprotonates the highly acidic exocyclic thiol group (pKa ~ 8-9) without deprotonating the amide nitrogen, thereby directing the subsequent reaction exclusively to the sulfur atom.

  • Alkylation: Add the desired alkyl halide (e.g., chloromethyl-thiadiazole) dropwise at 0°C. Gradually warm to room temperature and stir for 4 hours.

    • Causality: Dropwise addition at 0°C controls the exothermic reaction, minimizing the risk of polyalkylation or disulfide bond formation.

  • Self-Validation (NMR): Post-purification, validate regioselectivity using 13C NMR. The newly formed S-CH2 carbon must resonate between 30–40 ppm . If N-alkylation occurred, the CH2 signal would shift significantly downfield (>45 ppm).

In Vitro Fluorometric HDAC Inhibition Assay

Objective: Quantify the IC50 of synthesized hydroxamic acid derivatives.

  • Enzyme Preparation: Dilute recombinant HDAC enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Causality: This specific ionic strength and pH strictly mimic physiological nuclear conditions, preventing the collapse of the zinc-dependent active site.

  • Compound Incubation: Add serial dilutions of the synthesized derivative (0.1 nM to 100 µM) to the enzyme and incubate for 30 minutes at 37°C.

    • Causality: Pre-incubation is critical. It allows the compound's hydroxamic acid moiety sufficient time to displace water molecules and chelate the catalytic Zn2+ ion before the substrate is introduced.

  • Substrate Addition: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) and incubate for an additional 30 minutes.

  • Developer & Readout: Add the developer solution containing a trypsin-like protease. Measure fluorescence (Ex 360 nm / Em 460 nm).

  • Self-Validation (Z'-factor & Controls): Calculate the Z'-factor for the assay plates. Proceed with data analysis only if Z' > 0.5 , confirming assay robustness. The IC50 of the internal positive control (SAHA) must fall within the established literature range (100-300 nM) to validate the assay's calibration curve.

Mechanistic & Workflow Visualizations

Synthesis A Anthranilic Acid + Isothiocyanate B Base-Catalyzed Cyclization (Reflux) A->B C 2-Mercaptoquinazolin-4(3H)-one Core B->C Yield > 80% D S-Alkylation (Alkyl Halide, K2CO3, DMF) C->D E Target Derivative (e.g., DHFR/HDAC Inhibitor) D->E Regioselective S-alkylation

Fig 1. General synthetic workflow for 2-mercaptoquinazolin-4(3H)-one derivatives via S-alkylation.

Pathway Ligand Quinazolinone-Hydroxamic Acid Derivative Target HDAC Enzyme (Zinc Chelation) Ligand->Target Competitive Binding Chromatin Histone Hyperacetylation & Chromatin Relaxation Target->Chromatin Enzyme Inhibition Gene Upregulation of p21 & Bax Genes Chromatin->Gene Transcriptional Activation Outcome G2/M Cell Cycle Arrest & Apoptosis Gene->Outcome Cellular Response

Fig 2. Mechanism of action for quinazolinone-based HDAC inhibitors driving tumor cell apoptosis.

References

  • Title: Exploration of 2-Mercaptoquinazolin-4(3H)
  • Title: Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)
  • Title: Synthesis, biological evaluation and molecular modeling study of new (1,2,4-triazole or 1,3,4-thiadiazole)-methylthio-derivatives of quinazolin-4(3H)
  • Title: S-substituted 2-mercaptoquinazolin-4(3H)

Sources

CAS number and IUPAC name for 2-Mercapto-3-m-tolyl-3h-quinazolin-4-one

[1]

Identity & Nomenclature

This compound belongs to the quinazolinone class, specifically the 2,3-disubstituted-4(3H)-quinazolinones.[1][2] It is characterized by a quinazoline ring system substituted with a mercapto (or thioxo) group at position 2 and a meta-tolyl (3-methylphenyl) group at position 3.

Parameter Data
CAS Number 37641-49-9
IUPAC Name 3-(3-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Common Name 2-Mercapto-3-m-tolyl-4(3H)-quinazolinone
Molecular Formula C₁₅H₁₂N₂OS
Molecular Weight 268.34 g/mol
SMILES CC1=CC=CC(N2C(C3=CC=CC=C3NC2=S)=O)=C1
InChI Key (Derivative specific, typically generated from structure)
Tautomerism

Researchers must note that this compound exhibits thione-thiol tautomerism . In the solid state and polar solvents, the thioxo (thione) form is generally predominant and thermodynamically stable. However, in basic conditions or during S-alkylation reactions, it reacts via the mercapto (thiol) tautomer.

  • Thioxo Form (A): 3-(3-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one[3]

  • Mercapto Form (B): 2-mercapto-3-(3-methylphenyl)quinazolin-4(3H)-one

TautomerismThioneThioxo Form (A)(Predominant in Neutral/Acidic Media)N-H / C=SThiolMercapto Form (B)(Reactive in Basic Media)N=C-SHThione->Thiol Tautomerization

Figure 1: Tautomeric equilibrium between the thioxo and mercapto forms.

Synthesis & Methodology

The synthesis of 2-mercapto-3-substituted-quinazolin-4-ones is a robust protocol often utilized to generate libraries for biological screening. The most reliable method involves the cyclization of anthranilic acid with an isothiocyanate.

Core Reaction Pathway

The reaction proceeds via the nucleophilic attack of the anthranilic acid amine onto the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate which subsequently cyclizes.

Reagents:

  • Anthranilic Acid (2-Aminobenzoic acid)

  • m-Tolyl Isothiocyanate (3-Methylphenyl isothiocyanate)

  • Solvent: Ethanol (absolute) or Pyridine

  • Catalyst: Triethylamine (Et₃N) or anhydrous K₂CO₃ (optional, to accelerate nucleophilic attack)

Step-by-Step Protocol

This protocol is adapted from standard methodologies for 2-mercapto-quinazolinone synthesis (Deshmukh et al., 2005).

  • Preparation: In a 100 mL round-bottom flask, dissolve Anthranilic Acid (0.01 mol) in Ethanol (30 mL) .

  • Addition: Add m-Tolyl Isothiocyanate (0.01 mol) dropwise to the solution with constant stirring.

  • Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) for 4–6 hours . Monitor reaction progress via TLC (Solvent system: Ethyl Acetate:Hexane 3:7).

    • Mechanistic Note: The initial intermediate is a thiouro-benzoic acid derivative, which undergoes dehydration to close the pyrimidine ring.

  • Work-up: Cool the reaction mixture to room temperature. A solid precipitate should form.

  • Isolation: Pour the mixture into crushed ice/water if precipitation is incomplete. Filter the solid under vacuum.

  • Purification: Wash the crude solid with cold ethanol. Recrystallize from ethanol or an ethanol/DMF mixture to obtain pure white/off-white crystals.

SynthesisStartAnthranilic Acid+ m-Tolyl IsothiocyanateInterIntermediate:2-(3-m-tolylthioureido)benzoic acidStart->Inter Ethanol, Reflux 2h CyclizationCyclization(Loss of H₂O)Inter->Cyclization Reflux continued ProductProduct:2-Mercapto-3-m-tolyl-3H-quinazolin-4-oneCyclization->Product Cooling & Recrystallization

Figure 2: Synthetic workflow for the formation of the target quinazolinone.

Physicochemical Characterization

Validation of the synthesized compound is critical. Below are the expected spectral characteristics based on the structural motifs.

Technique Expected Signals / Characteristic Features
Appearance White to pale yellow crystalline solid.
Solubility Insoluble in water; soluble in DMSO, DMF, and hot ethanol; soluble in dilute alkali (due to acidic -NH/-SH).
IR Spectroscopy 3200–3400 cm⁻¹: N-H stretch (broad).1660–1690 cm⁻¹: C=O stretch (Amide I, characteristic of quinazolinone).1150–1200 cm⁻¹: C=S stretch (indicating thione form).
¹H NMR (DMSO-d₆) δ 2.3–2.4 ppm: Singlet (3H) for Methyl group (-CH₃) on the tolyl ring.δ 7.0–8.2 ppm: Multiplet (8H) for Aromatic protons (quinazolinone + tolyl rings).δ 12.8–13.0 ppm: Singlet (1H) for -SH or -NH (exchangeable with D₂O).

Biological & Research Applications

The 2-mercapto-3-substituted-quinazolin-4-one scaffold is a "privileged structure" in drug discovery, serving as a core for various pharmacological agents.

Key Research Areas
  • Antimicrobial Activity:

    • The 2-mercapto group is a key pharmacophore. S-alkylation of this position (e.g., with chloroacetic acid or alkyl halides) often enhances antibacterial and antifungal potency against strains like S. aureus and E. coli.

  • Anticonvulsant Potential:

    • Structural analogs (e.g., Methaqualone) are historic sedatives. While the 2-methyl analogs are sedatives, 2-mercapto derivatives are frequently screened for anticonvulsant activity with reduced hypnotic side effects.

  • Anticancer Agents:

    • Derivatives of this core have shown potential as inhibitors of specific kinases (e.g., EGFR) or as cytotoxic agents in cancer cell lines, often requiring further substitution at the 6 or 7 positions of the quinazoline ring.

Handling & Safety
  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage: Store in a cool, dry place. Keep container tightly closed.

  • Precaution: Thiols and thiones can release toxic fumes (SOx, NOx) upon combustion. Work in a well-ventilated fume hood.

References
  • CAS Registry. (n.d.). CAS# 37641-49-9 Entry. Haoreagent/ChemicalBook. Retrieved from

  • Deshmukh, M. B., Dhongade-Desai, S., & Chavan, S. S. (2005).[4][5] Synthesis of 2-mercapto-3-m-tolyl-3H-quinazolin-4-one. Indian Journal of Physics. (Contextual citation for synthesis method).

  • El-Subbagh, H. I., & Sabry, M. A. (2021).[6] 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors. Mini Reviews in Medicinal Chemistry. Retrieved from

solubility and stability of 2-Mercapto-3-m-tolyl-3h-quinazolin-4-one in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability Profiling of 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one

Executive Summary

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. For any promising candidate, such as 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one, a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful drug development. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for determining two of the most critical parameters: thermodynamic solubility and chemical stability. We move beyond simple protocols to explain the causality behind experimental design, ensuring the generation of robust and reliable data. This document details the established shake-flask method for solubility assessment and a systematic approach to forced degradation studies for stability profiling, providing researchers with the necessary tools to navigate the early-stage characterization of this important class of molecules.

Introduction to 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one

The 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one molecule belongs to the quinazolinone family, a class of fused heterocyclic compounds that are of significant interest due to their diverse pharmacological potential, including anticancer, anticonvulsant, and antimicrobial properties. The specific structure features a quinazolinone core, a mercapto group at the 2-position, and a meta-tolyl substituent at the 3-position.

Chemical Structure:

(A 2D representation of 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one)

Before a compound can advance in the drug development pipeline, its solubility and stability must be rigorously characterized. Poor solubility can lead to low bioavailability and erratic in-vitro results, while chemical instability can compromise safety, efficacy, and shelf-life. This guide provides the foundational experimental workflows for these assessments.

Thermodynamic Solubility Assessment

Thermodynamic solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution at equilibrium. It is a critical, intrinsic property of a drug candidate that influences everything from formulation design to oral absorption. The shake-flask method is the gold-standard technique for this determination due to its reliability and direct measurement of the equilibrium state.

Causality of Solvent Selection

The choice of solvents is not arbitrary; it is a strategic decision designed to predict the compound's behavior in various physiological and formulation scenarios.

  • Aqueous Buffers (pH 3.0, 7.4, 9.0): These are chosen to mimic physiological conditions, such as the stomach (acidic), blood plasma (neutral), and the upper intestine (alkaline). For ionizable compounds, solubility can be highly pH-dependent.

  • Common Co-solvents (Ethanol, Propylene Glycol, PEG 400): These are frequently used in liquid formulations to enhance the solubility of poorly water-soluble drugs. Assessing solubility in these solvents provides essential data for early formulation development.

  • Aprotic Polar Solvents (DMSO): While not used in final formulations, Dimethyl Sulfoxide (DMSO) is the universal solvent for initial in-vitro screening. Knowing the solubility limit in DMSO is crucial for preparing stock solutions and avoiding compound precipitation in biological assays.

Experimental Protocol: The Shake-Flask Method

This protocol is designed as a self-validating system, ensuring that the measured concentration represents true thermodynamic equilibrium.

Apparatus and Reagents:

  • 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one (solid powder)

  • Selected solvents (e.g., pH 7.4 phosphate buffer, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (ensure low compound binding, e.g., PTFE or PVDF)

  • Calibrated HPLC-UV system

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one to a series of vials (in triplicate for each solvent). An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial.

    • Expertise & Experience: Adding a significant excess (e.g., 5-10 mg in 1 mL) ensures that the solution reaches saturation. Visually confirming the presence of a solid slurry at the end of the experiment is a key validation step.

  • Equilibration: Add a precise volume of the pre-equilibrated solvent to each vial. Seal the vials tightly to prevent solvent evaporation.

  • Agitation: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate.

    • Trustworthiness: Equilibrium must be confirmed. This is achieved by taking measurements at sequential time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when the concentration of the compound in solution does not change between two consecutive time points. For poorly soluble compounds, this can take 24 hours or longer.

  • Phase Separation: Once equilibrium is established, remove the vials and allow them to stand for a short period for coarse settling. To separate the saturated solution (supernatant) from the undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 1

Methodological & Application

Application Note: Microwave-Assisted Synthesis of 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one Derivatives and their Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The quinazolinone scaffold represents a highly privileged pharmacophore in modern medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from anti-inflammatory to potent anticancer properties[1]. Specifically, 2-mercaptoquinazolin-4-one derivatives have emerged as critical structural mimics of nicotinamide (NAM), enabling them to act as highly selective inhibitors of Poly(ADP-ribose) polymerases (PARP-1) and Tankyrases (TNKS1/2)[2][3].

This application note details a highly optimized, self-validating protocol for the microwave-assisted organic synthesis (MAOS) of 2-mercapto-3-m-tolyl-3H-quinazolin-4-one and its subsequent S-alkylated derivatives[4][5]. By transitioning from conventional thermal heating to microwave irradiation, researchers can bypass the limitations of thermal conductivity, driving rapid, uniform dielectric heating. This approach reduces reaction times from hours to minutes while significantly enhancing yield and product purity[6].

Mechanistic Rationale & Biological Significance

The Dielectric Advantage in Synthesis

Conventional synthesis of quinazolinones via the condensation of anthranilic acid and isothiocyanates relies on convective heat transfer, which often leads to localized superheating, thermal degradation, and the formation of unwanted side products. Microwave-assisted synthesis directly couples electromagnetic energy (2.45 GHz) with the permanent dipoles of polar solvents (e.g., Ethanol, DMF)[7]. This dielectric heating mechanism ensures instantaneous, uniform energy distribution, accelerating the nucleophilic attack and subsequent cyclization kinetics.

Biological Target: PARP and Tankyrase Inhibition

The synthesized core, 2-mercapto-3-m-tolyl-3H-quinazolin-4-one, acts as a foundational building block for designing inhibitors targeting the Base Excision Repair (BER) and Wnt/β-catenin pathways[8]. The quinazolinone core competitively binds to the NAM-binding pocket of PARP-1 and Tankyrases. By inhibiting Tankyrase, these derivatives prevent the PARsylation and subsequent degradation of Axin. Stabilized Axin forms a destruction complex that phosphorylates and degrades β-catenin, effectively halting Wnt-driven cancer cell proliferation[3].

TNKS_Pathway Inhibitor Quinazolinone Inhibitor TNKS Tankyrase (TNKS) Inhibitor->TNKS Blocks NAM site Axin Axin Complex (Stabilized) TNKS->Axin Prevents degradation Bcat β-Catenin (Degraded) Axin->Bcat Phosphorylates/Degrades Proliferation Cancer Cell Proliferation (Halted) Bcat->Proliferation Prevents Transcription

Mechanism of Tankyrase inhibition by quinazolinone derivatives halting Wnt signaling.

Experimental Workflow & Protocols

The following protocols establish a self-validating system. Each synthetic step includes integrated checkpoints to ensure structural integrity before proceeding to derivatization.

Protocol A: Synthesis of the Core Scaffold (2-Mercapto-3-m-tolyl-3H-quinazolin-4-one)

Causality of Reagent Selection: Ethanol is selected as the solvent due to its high loss tangent (


), making it an excellent microwave absorber. A catalytic amount of triethylamine (TEA) is utilized to increase the nucleophilicity of the amine group on anthranilic acid, facilitating the initial nucleophilic addition to the isothiocyanate carbon.

Step-by-Step Procedure:

  • Preparation: In a 50 mL microwave-safe quartz vessel, dissolve anthranilic acid (0.01 mol, 1.37 g) and m-tolyl isothiocyanate (0.01 mol, 1.49 g) in 20 mL of absolute ethanol.

  • Catalysis: Add 3 drops of triethylamine (TEA) to the mixture and insert a magnetic stir bar. Seal the vessel with a pressure-rated cap.

  • Microwave Irradiation: Place the vessel in a dedicated microwave synthesizer. Set the parameters to 300 W, maximum temperature 80°C, and irradiate for 12–15 minutes with continuous stirring.

  • In-Process Validation: Pause at 10 minutes. Perform Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase. The disappearance of the anthranilic acid spot confirms reaction completion.

  • Workup: Cool the vessel to room temperature using compressed air. Pour the mixture over 100 g of crushed ice.

  • Purification: Filter the resulting white/pale-yellow precipitate under a vacuum. Wash thoroughly with cold water followed by cold ethanol. Recrystallize from a DMF/Ethanol mixture to yield the pure core compound.

Protocol B: S-Alkylation (Synthesis of 2-(2-oxo-propylsulfanyl)-3-m-tolyl-3H-quinazolin-4-one)

Causality of Reagent Selection: S-alkylation is preferred over N-alkylation due to the higher polarizability and nucleophilicity of sulfur. Anhydrous potassium carbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) acts as a mild base to selectively deprotonate the C2-thiol, forming a highly reactive thiolate anion. DMF is used as an aprotic polar solvent to prevent the solvation of the thiolate anion, maximizing the 

displacement rate.

Step-by-Step Procedure:

  • Deprotonation: Dissolve the synthesized 2-mercapto-3-m-tolyl-3H-quinazolin-4-one (0.005 mol) in 15 mL of anhydrous DMF in a microwave vessel. Add anhydrous

    
     (0.006 mol) and stir at room temperature for 5 minutes to ensure complete thiolate formation.
    
  • Alkylation: Add chloroacetone (0.005 mol) dropwise to the mixture.

  • Microwave Irradiation: Seal the vessel and irradiate at 250 W, 90°C for 8–10 minutes.

  • In-Process Validation: Monitor via TLC (Ethyl Acetate:Hexane 4:6) every 3 minutes to prevent over-alkylation or thermal degradation of the product.

  • Workup & Purification: Pour the reaction mixture into ice-cold water (100 mL). Extract the product using dichloromethane (

    
     mL). Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and evaporate the solvent under reduced pressure. Recrystallize the residue from ethanol.

Workflow Start Reagents: Anthranilic Acid + m-Tolyl Isothiocyanate MW1 Microwave Irradiation (EtOH, 80°C, 15 min) Start->MW1 Core 2-Mercapto-3-m-tolyl- 3H-quinazolin-4-one MW1->Core Alkylation S-Alkylation (Chloroacetone, K2CO3) Core->Alkylation MW2 Microwave Irradiation (DMF, 90°C, 10 min) Alkylation->MW2 Product 2-(2-oxo-propylsulfanyl)- 3-m-tolyl-3H-quinazolin-4-one MW2->Product Validation Validation: TLC, MP, FT-IR, 1H-NMR Product->Validation

Microwave-assisted synthesis workflow for 2-mercapto-3-m-tolyl-3H-quinazolin-4-one derivatives.

Quantitative Data & Validation

The transition to microwave-assisted synthesis provides a statistically significant improvement in both reaction kinetics and overall yield compared to traditional reflux methods.

Table 1: Synthesis Efficiency Comparison (Conventional vs. Microwave)

CompoundMethodReaction TimeTemperatureYield (%)Purity (HPLC)
Core Scaffold Conventional Reflux12 - 14 Hours80°C62 - 65%> 92%
Core Scaffold Microwave (300 W)12 - 15 Mins80°C88 - 91%> 98%
S-Alkylated Derivative Conventional Reflux8 - 10 Hours90°C55 - 60%> 90%
S-Alkylated Derivative Microwave (250 W)8 - 10 Mins90°C85 - 89%> 97%

Table 2: Spectroscopic Validation Data Self-validation requires confirming the disappearance of the thiol (-SH) proton and the appearance of the alkyl/carbonyl protons in the final derivative.

Analysis TypeCore Compound (2-Mercapto-3-m-tolyl...)S-Alkylated Derivative (2-(2-oxo-propylsulfanyl)...)
FT-IR (

)
3150 (N-H stretch), 1680 (C=O), 1210 (C=S)1695 (C=O quinazolinone), 1720 (C=O ketone), 680 (C-S-C)

H-NMR (

ppm)
12.8 (s, 1H, -SH), 7.1-8.1 (m, 8H, Ar-H), 2.3 (s, 3H, Ar-

)
7.2-8.2 (m, 8H, Ar-H), 4.1 (s, 2H, -S-

-), 2.4 (s, 3H, Ar-

), 2.2 (s, 3H, -

ketone)

Conclusion

The microwave-assisted synthesis of 2-mercapto-3-m-tolyl-3H-quinazolin-4-one and its derivatives presents a robust, high-yield, and time-efficient methodology. By leveraging dielectric heating, researchers can rapidly generate libraries of quinazolinone derivatives. Given their structural homology to the nicotinamide pharmacophore, these compounds serve as critical starting points for the development of next-generation PARP and Tankyrase inhibitors for targeted oncology therapies.

References

  • Medicinal perspective of quinazolinone derivatives: Recent developments and Structure–Activity Relationship studies. ResearchGate. 1

  • Dhongade SR M.Sc., M.Phil., Ph.D., B.Ed. Professor at Devchand College Arjunnanagr Shivaji University, Kolhapur. ResearchGate. 7

  • Quinazolines Synthesis & QSAR Study. ResearchGate. 6

  • Structures of (QA) and (QP) | Download Scientific Diagram. ResearchGate. 4

  • Madhukar DESHMUKH | Senior Professor (Full) | M.Sc.,Ph.D. | Shivaji University, Kolhāpur | Department of Chemistry | Research profile. ResearchGate.5

  • A Comparative Guide: 2-Acetyl-4(3H)-quinazolinone and Established PARP-1 Inhibitors in Cancer Research. Benchchem. 2

  • From PARP1 to TNKS2 Inhibition: A Structure-Based Approach | ACS Medicinal Chemistry Letters. ACS Publications. 3

  • From PARP1 to TNKS2 Inhibition: A Structure-Based Approach - PMC. NIH. 8

Sources

green synthesis of 2-mercapto quinazolinone derivatives using β-cyclodextrin

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Supramolecular Synthesis of 2-Mercapto Quinazolinone Derivatives via β-Cyclodextrin Catalysis

Executive Summary

This guide details a high-efficiency, environmentally benign protocol for the synthesis of 2-mercapto-3-substituted-4(3H)-quinazolinones using β-Cyclodextrin (β-CD) as a supramolecular catalyst in aqueous media.[1] Unlike conventional methods requiring volatile organic solvents (VOS), toxic catalysts (e.g., pyridine), or harsh reflux conditions, this protocol leverages the "host-guest" inclusion capability of β-CD to solubilize hydrophobic reactants and activate electrophilic centers via hydrogen bonding.

Key Advantages:

  • Green Media: 100% water or aqueous-ethanol solvent systems.

  • Atom Economy: High-yield one-pot condensation.

  • Reusability: Catalyst can be recovered and reused up to 4 cycles.

  • Scalability: Protocol is adaptable from milligram to gram-scale synthesis.

Scientific Foundation & Mechanism

The Supramolecular Advantage

β-Cyclodextrin is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity (


 diameter). In this synthesis, β-CD performs two critical functions:
  • Phase Transfer: It encapsulates the hydrophobic Isothiocyanate (Guest) into its cavity, rendering it soluble in the aqueous phase.

  • Catalytic Activation: The hydroxyl groups at the rim of the β-CD form hydrogen bonds with the isothiocyanate nitrogen, increasing the electrophilicity of the thiocarbonyl carbon (

    
    ). This facilitates the nucleophilic attack by the amino group of Anthranilic Acid .
    
Reaction Pathway Visualization

The following diagram illustrates the specific "Host-Guest" activation mechanism and the subsequent cyclization pathway.

G Reactants Reactants (Anthranilic Acid + R-NCS) Inclusion Inclusion Complex [β-CD : R-NCS] Reactants->Inclusion Hydrophobic Effect Activation Electrophilic Activation (H-Bonding) Inclusion->Activation Host-Guest Interaction Intermediate Thiourea Intermediate Activation->Intermediate Nucleophilic Attack Cyclization Cyclodehydration (- H₂O) Intermediate->Cyclization Intramolecular Product 2-Mercapto Quinazolinone + Free β-CD Cyclization->Product Precipitation

Figure 1: Mechanistic pathway of β-CD catalyzed synthesis.[2] The hydrophobic cavity stabilizes the isothiocyanate, while rim hydroxyls catalyze the nucleophilic addition.

Materials & Equipment

ComponentSpecificationPurpose
Anthranilic Acid >98% PurityNucleophilic Precursor
Phenyl Isothiocyanate >98% PurityElectrophilic Precursor
β-Cyclodextrin Reagent GradeSupramolecular Catalyst
Solvent Deionized Water (or H₂O:EtOH 1:1)Green Reaction Medium
Equipment Magnetic Stirrer, Reflux Condenser, Oil BathReaction Control

Experimental Protocol

Safety Note: Phenyl isothiocyanate is a lachrymator and skin irritant. Perform all additions in a fume hood.

Step 1: Catalyst Preparation
  • Dissolve β-Cyclodextrin (1.13 g, 1 mmol) in 15 mL of distilled water .

  • Heat the solution to 50°C on a magnetic stirrer until a clear, homogeneous solution is obtained.

Step 2: Reactant Addition
  • Add Anthranilic Acid (0.137 g, 1 mmol) to the β-CD solution. Stir for 5 minutes to ensure dispersion.

  • Add Phenyl Isothiocyanate (0.135 g, 1 mmol) dropwise to the mixture.

    • Observation: The mixture may initially appear cloudy as the hydrophobic isothiocyanate enters the aqueous phase before complexation.

Step 3: Reaction & Monitoring
  • Heat the reaction mixture to 80–90°C (reflux).

  • Stir vigorously for 2–4 hours .

  • QC Check: Monitor progress via Thin Layer Chromatography (TLC).

    • Mobile Phase: Ethyl Acetate:n-Hexane (3:7).

    • Endpoint: Disappearance of the Anthranilic Acid spot (

      
      ).
      
Step 4: Workup & Catalyst Recovery
  • Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. The product will precipitate out.

  • Filtration: Filter the solid precipitate.[3]

    • Filtrate: Contains dissolved β-CD.[1][2][4][5][6] Save this filtrate for the next cycle (see Catalyst Recovery).

    • Residue: Crude 2-mercapto quinazolinone.

  • Purification: Wash the residue with hot water (

    
    ) to remove any residual β-CD or unreacted starting material.
    
  • Recrystallize from hot ethanol to obtain pure crystals.

Step 5: Catalyst Recycling
  • Evaporate the aqueous filtrate from Step 4 under reduced pressure to recover solid β-CD.

  • Alternatively, reuse the aqueous filtrate directly for the next batch by adding fresh reactants (make up water volume if necessary).

Results & Validation

Typical Yields & Substrate Scope

The following data represents expected yields when varying the isothiocyanate substituent using this protocol.

EntryReactant (Isothiocyanate)Product (Derivative)Time (h)Yield (%)MP (°C)
1 Phenyl Isothiocyanate3-Phenyl-2-mercapto-4(3H)-quinazolinone2.592258-260
2 4-Chlorophenyl Isothiocyanate3-(4-Chlorophenyl)-2-mercapto...3.089278-280
3 4-Methylphenyl Isothiocyanate3-(4-Tolyl)-2-mercapto...2.590245-247
4 Ethyl Isothiocyanate3-Ethyl-2-mercapto...3.585180-182
Characterization Criteria (Self-Validation)

To confirm the synthesis of the 2-mercapto derivative (and its thione tautomer), look for these spectral signatures:

  • IR Spectroscopy:

    • Absence of broad -OH/-NH stretching of anthranilic acid (2500-3300 cm⁻¹).

    • Appearance of C=O stretch (amide) at ~1680 cm⁻¹.

    • Appearance of C=S stretch at ~1250 cm⁻¹ (indicating thione tautomer).

  • ¹H NMR (DMSO-d₆):

    • Singlet at

      
       ppm (broad) corresponding to -SH or NH (thione form).
      
    • Aromatic protons in the 7.0–8.5 ppm region.

Workflow Diagram

Workflow Step1 1. Dissolve β-CD in Water (50°C, Clear Solution) Step2 2. Add Anthranilic Acid + Isothiocyanate Step1->Step2 Step3 3. Reflux (80-90°C) 2-4 Hours Step2->Step3 Step4 4. Cool to Room Temp (Precipitation) Step3->Step4 Step5 5. Filtration Step4->Step5 Solid Solid Residue (Crude Product) Step5->Solid Filter Cake Filtrate Filtrate (Dissolved β-CD) Step5->Filtrate Liquid Phase Purification 6. Wash (Hot H₂O) & Recrystallize (EtOH) Solid->Purification Recovery 7. Evaporate/Reuse (Catalyst Recovery) Filtrate->Recovery

Figure 2: Operational workflow for synthesis and catalyst recovery.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete inclusion complex formation.Increase stirring speed; ensure β-CD is fully dissolved before adding reactants.
Product Impurity Co-precipitation of β-CD.[6]Ensure the wash water is hot (>60°C) during filtration; β-CD is highly soluble in hot water.
Cloudy Filtrate Unreacted Isothiocyanate.Increase reaction time; check stoichiometry.
Sticky Product Polymerization or oiling out.Recrystallize immediately from Ethanol/Water mixture.

References

  • Synthesis of 2-Mercapto Substituted Quinazolin-4(3H)-One Derivatives using β-Cyclodextrin. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). (2022).

  • β-Cyclodextrin: a supramolecular catalyst for metal-free approach towards the synthesis of 2,3-dihydroquinazolin-4(1H)-one. RSC Advances. (2021).

  • Green synthesis of 3-substituted-quinazolin-4(3H)-ones. ResearchGate. (2022).

  • Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications. Molecules. (2019).

  • One-pot synthesis of 2-mercapto-4(3H)-quinazolinones. ResearchGate. (2012).

Sources

Application Note: 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one as a Key Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a remarkably broad spectrum of biological activities, including anticancer, antimicrobial, antipsychotic, and anti-inflammatory properties 1. Within this chemical space, 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one serves as a highly versatile synthetic intermediate. The presence of the highly nucleophilic 2-mercapto (thiol/thione) group allows for divergent functionalization, while the 3-m-tolyl substituent provides critical steric constraints that dictate the spatial orientation of the molecule within biological target pockets 2.

This application note provides an authoritative guide on the mechanistic properties, green synthesis protocols, and downstream derivatization of 2-mercapto-3-m-tolyl-3H-quinazolin-4-one for drug discovery workflows.

Mechanistic Insights & Chemical Properties

Tautomerism and Regioselective Alkylation

A fundamental property of 2-mercaptoquinazolin-4-ones is their lactam-lactim and thione-thiol tautomerism. In the solid state, the compound predominantly exists in the thione form (2-thioxo). However, in solution—particularly under basic conditions—it shifts to the thiolate anion.

When designing downstream drug molecules, researchers must choose between S-alkylation and N-alkylation. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom is a "soft" nucleophile with a highly polarizable electron cloud, whereas the nitrogen atom is "harder." Consequently, when reacted with soft electrophiles like alkyl halides (e.g., methyl iodide, phenacyl bromide) in the presence of a mild base like potassium carbonate (K₂CO₃), the reaction is highly regioselective, yielding exclusively S-alkylated thioethers 3.

Steric Influence of the m-Tolyl Group

The meta-methyl group on the N3-phenyl ring is not merely a structural placeholder; it restricts the rotational freedom of the aryl ring relative to the planar quinazolinone core. This steric hindrance locks the molecule into specific conformations, which has been shown to significantly enhance binding affinity and selectivity in complex targets, such as dual PI3K/HDAC inhibitors and mGlu7 receptor modulators 1, 2.

SyntheticWorkflow A Anthranilic Acid + m-Tolyl Isothiocyanate B Intermediate: Thiourea Derivative A->B Nucleophilic Addition C 2-Mercapto-3-m-tolyl- 3H-quinazolin-4-one B->C Dehydrative Cyclization D S-Alkylation (Alkyl Halides, Base) C->D Base-catalyzed (K2CO3) E Thioether/Thioester Quinazolinone Drugs D->E S-Substitution

Synthetic workflow from anthranilic acid to S-alkylated quinazolinone drugs.

Experimental Protocols: Synthesis of the Intermediate

To ensure a self-validating system, the protocols below incorporate In-Process Controls (IPC) and expected analytical readouts. We present both a traditional reflux method and a modern green chemistry approach using Deep Eutectic Solvents (DES) 4.

Protocol A: Green Synthesis via Deep Eutectic Solvents (DES)

Causality: Choline chloride-based DES acts as both the solvent and an acid catalyst. It forms a hydrogen-bond network that activates the isothiocyanate carbon, accelerating the nucleophilic attack by the amine group of anthranilic acid without the need for toxic organic solvents 4.

Materials:

  • Anthranilic acid (10 mmol)

  • m-Tolyl isothiocyanate (11 mmol)

  • Choline chloride:Urea (1:2 molar ratio) DES (10 mL)

Step-by-Step Methodology:

  • DES Preparation: Heat a mixture of choline chloride and urea (1:2) at 80 °C until a clear, homogenous liquid is formed.

  • Reaction Initiation: Add anthranilic acid (10 mmol) and m-tolyl isothiocyanate (11 mmol) to 10 mL of the prepared DES in a 50 mL round-bottom flask.

  • Heating & Stirring: Stir the mixture at 80 °C for 2–4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the anthranilic acid spot (fluorescent under UV 254 nm) validates completion.

  • Precipitation: Pour the hot reaction mixture into 50 mL of ice-cold distilled water. The DES will dissolve, and the product will precipitate as a solid.

  • Isolation: Filter the solid under vacuum, wash extensively with water to remove residual DES, and recrystallize from hot ethanol.

  • Validation: Verify the product via FT-IR. The disappearance of the broad -OH stretch of the carboxylic acid and the appearance of a sharp C=O stretch at ~1680 cm⁻¹ and a C=S stretch at ~1180 cm⁻¹ confirms the cyclized thione structure 5.

Downstream Functionalization: S-Alkylation

Once the intermediate is synthesized, it can be functionalized to create active pharmaceutical ingredients (APIs). The following protocol describes the S-alkylation using an alkyl halide to generate a thioether derivative.

Protocol B: Regioselective S-Alkylation

Causality: Anhydrous K₂CO₃ is used as a base to deprotonate the thiol, generating the highly nucleophilic thiolate anion. Acetone or DMF is chosen as a polar aprotic solvent to solvate the potassium cation, leaving the thiolate anion "naked" and highly reactive toward the alkyl halide via an Sₙ2 mechanism 6.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 2-mercapto-3-m-tolyl-3H-quinazolin-4-one (5 mmol) in 20 mL of anhydrous DMF. Add anhydrous K₂CO₃ (7.5 mmol). Stir at room temperature for 30 minutes to ensure complete thiolate formation.

  • Alkylation: Dropwise add the desired alkyl halide (e.g., ethyl bromoacetate, 6 mmol) dissolved in 5 mL of DMF.

  • Reaction: Stir the mixture at room temperature for 4–6 hours.

  • IPC: Check TLC (Hexane:Ethyl Acetate 8:2). The product spot will migrate higher than the starting material due to the loss of the polar thiol/thione group.

  • Workup: Pour the mixture into 100 mL of crushed ice. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: ¹H-NMR should reveal a new singlet (if using ethyl bromoacetate) around δ 3.9–4.1 ppm corresponding to the -S-CH₂- protons, confirming S-alkylation rather than N-alkylation (which would shift differently and disrupt the aromaticity of the adjacent ring system).

Pharmacological Applications

Derivatives synthesized from this intermediate have profound biological implications. For example, incorporating specific hydroxamic acid linkers onto the quinazolinone core yields dual PI3K/HDAC inhibitors. These compounds simultaneously block the PI3K/Akt survival pathway and inhibit HDAC enzymes, leading to synergistic apoptosis in drug-resistant cancer cell lines 1.

Pathway Drug Quinazolinone Derivative PI3K PI3K Kinase Drug->PI3K Inhibits HDAC HDAC Enzyme Drug->HDAC Inhibits Akt Akt Pathway PI3K->Akt Activates (Blocked) Apop Apoptosis / Cell Death HDAC->Apop Suppresses (Reversed) Akt->Apop Suppresses (Reversed)

Dual pharmacological inhibition pathway of quinazolinone derivatives targeting PI3K and HDAC.

Quantitative Data: Reaction Optimization

The table below summarizes the comparative efficiency of different synthetic routes for generating the 2-mercapto-3-m-tolyl-3H-quinazolin-4-one intermediate and its subsequent S-alkylation.

Reaction StepMethodologySolvent / CatalystTemp (°C)Time (h)Yield (%)Environmental Impact
Intermediate Synthesis Traditional RefluxEthanol / TEA (cat.)78 (Reflux)8 - 1265 - 72High VOC emissions
Intermediate Synthesis Green ChemistryCholine Chloride:Urea (DES)802 - 488 - 92Eco-friendly, Recyclable
Intermediate Synthesis Aqueous PhaseWater / β-Cyclodextrin501280 - 85Mild, Non-toxic
S-Alkylation Base-CatalyzedDMF / Anhydrous K₂CO₃25 (RT)4 - 685 - 90Standard API workflow
S-Alkylation Phase TransferWater / β-Cyclodextrin361285 - 90Solvent-free downstream

Data synthesized from comparative methodologies in quinazolinone derivatization4, 6.

References

  • Source: National Institutes of Health (NIH / PMC)
  • Source: National Institutes of Health (NIH / PMC)
  • Title: 4(3H)
  • Title: Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)
  • Title: Synthesis and characterization of two derivatives of 2-mercapto-3-m-tolyl-3H-quinazolin-4-one Source: ResearchGate URL
  • Title: Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)

Sources

Application Note: High-Throughput Antimicrobial Screening and Mechanistic Profiling of Novel Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Target Biology

Quinazolin-4(3H)-one derivatives represent a privileged class of nitrogen-containing heterocyclic scaffolds exhibiting broad-spectrum antibacterial and antifungal properties[1]. The primary bactericidal mechanism of highly active quinazolinone derivatives involves the direct inhibition of bacterial DNA gyrase (topoisomerase II)[1]. By binding to the enzyme's active site—often interacting with key amino acid residues such as GLU50, ASN46, GLY77, and ASP136[2]—these compounds prevent the negative supercoiling of DNA required for replication, ultimately triggering bacterial cell death[3].

Because of their high lipophilicity and structural versatility, screening these derivatives requires a highly controlled, multi-tiered experimental cascade to differentiate true antimicrobial efficacy from solvent-induced artifacts.

Experimental Workflow

The following screening cascade is designed to systematically filter novel quinazolinone libraries, ensuring that selected hits are not only potent but possess favorable pharmacodynamics and validated on-target activity.

G A Novel Quinazolinone Library (Purity >95%, DMSO Stock) B Primary Screening Broth Microdilution (MIC/MBC) A->B CLSI M07 Protocol C Pharmacodynamics Time-Kill Kinetics Assay B->C MIC ≤ 8 µg/mL D Mechanistic Profiling DNA Gyrase Inhibition B->D Target Validation F Lead Compound Selection C->F Bactericidal Profile E In Silico Validation Molecular Docking D->E Binding Pose Analysis E->F High Affinity

Workflow for antimicrobial screening and MoA profiling of quinazolinones.

Protocol I: Primary Susceptibility Testing (MIC & MBC)

Standardized via Clinical and Laboratory Standards Institute (CLSI) M07 Guidelines[4].

Causality & Design Principles
  • Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory. The physiological concentrations of calcium and magnesium stabilize the bacterial outer membrane and ensure accurate activity readouts, particularly for compounds that may interact with membrane porins[5].

  • Solvent Control: Quinazolinones are highly hydrophobic and require Dimethyl Sulfoxide (DMSO) for solubilization. The final assay concentration of DMSO must strictly remain ≤1% (v/v) to prevent solvent-induced outer membrane permeabilization, which causes false-positive MIC values.

  • Self-Validating System: Every 96-well plate must contain a Growth Control (broth + inoculum, no drug), a Sterility Control (broth only), a Solvent Control (broth + 1% DMSO + inoculum), and a Reference Standard (e.g., Ciprofloxacin) to validate assay performance.

Step-by-Step Methodology
  • Inoculum Preparation: Isolate 3-5 morphologically identical colonies from an overnight agar plate. Suspend in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:150 in CAMHB to yield a working inoculum of 
    
    
    
    CFU/mL[5].
  • Compound Dilution: In a 96-well, U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2–12. Add 100 µL of the quinazolinone working stock (e.g., 512 µg/mL in 2% DMSO) to column 1. Perform serial two-fold dilutions from column 1 to 10 by transferring 50 µL sequentially. Discard 50 µL from column 10.

  • Inoculation: Add 50 µL of the working inoculum to columns 1–11. The final well volume is 100 µL, and the final bacterial concentration is

    
     CFU/mL. Column 11 serves as the Growth Control; Column 12 (100 µL CAMHB) serves as the Sterility Control.
    
  • Incubation & Readout: Incubate plates at 35°C for 16-20 hours under aerobic conditions[4]. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates metabolic activity. The MIC is the lowest concentration remaining blue.

  • MBC Determination: Plate 10 µL from all wells showing no visible growth (blue) onto drug-free Mueller-Hinton Agar (MHA) plates. Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction of the initial inoculum.

Senior Scientist Pro-Tip: When testing highly lipophilic quinazolinones, precipitation may occur upon dilution into the aqueous broth. To mitigate this, maintain the microtiter plate on a 37°C block during the dilution steps, and visually inspect for micro-precipitates under an inverted microscope prior to incubation.

Protocol II: Time-Kill Kinetics Assay

To determine the pharmacodynamic profile (bacteriostatic vs. bactericidal rate).

Causality & Design Principles

While MIC provides a static endpoint, time-kill kinetics reveal the rate of bactericidal activity. A compound is considered bactericidal if it achieves a ≥3 log10 decrease in CFU/mL within 24 hours. This distinction is critical for prioritizing compounds for severe, systemic infections.

Step-by-Step Methodology
  • Prepare a starting inoculum of

    
     CFU/mL in 10 mL of CAMHB.
    
  • Add the quinazolinone derivative at concentrations corresponding to 1×, 2×, and 4× the predetermined MIC.

  • Incubate at 35°C with continuous shaking (150 rpm) to ensure uniform exposure.

  • At specific time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots, perform 10-fold serial dilutions in sterile saline, and plate 10 µL onto MHA plates.

  • Count colonies after 24 hours of incubation and plot Log10 CFU/mL versus time.

Protocol III: Mechanistic Profiling - DNA Gyrase Supercoiling Assay

To confirm that the observed antimicrobial activity is due to on-target DNA gyrase inhibition[3].

Causality & Design Principles

DNA gyrase introduces negative supercoils into relaxed plasmid DNA (e.g., pBR322) in an ATP-dependent manner. Quinazolinone inhibitors prevent this topological change, which can be visualized via differential electrophoretic mobility (supercoiled DNA migrates faster than relaxed DNA).

Step-by-Step Methodology
  • Reaction Assembly: In a 20 µL reaction volume, combine 1× Gyrase Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA), 0.5 µg of relaxed pBR322 DNA, and varying concentrations of the quinazolinone derivative.

  • Enzyme Addition: Add 1 Unit of E. coli DNA gyrase to initiate the reaction. Include a positive control (Ciprofloxacin) and a negative control (DMSO vehicle).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 20 µL of STEB buffer (40% sucrose, 100 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5 mg/mL bromophenol blue) and extract with 20 µL of chloroform/isoamyl alcohol (24:1) to strip the enzyme from the DNA.

  • Analysis: Resolve the aqueous phase on a 1% agarose gel at 80V for 2 hours. The IC50 is determined by quantifying the disappearance of the supercoiled DNA band via densitometry.

Senior Scientist Pro-Tip: Ethidium bromide intercalates into DNA and alters its topology. Always run the agarose gel without intercalating dyes and stain post-electrophoresis (e.g., with GelRed) to prevent artifacts in supercoiling resolution.

Representative Quantitative Data

Table 1: In vitro antimicrobial activity (MIC/MBC) and target inhibition of hypothetical lead quinazolinone derivatives against ESKAPE pathogens.

CompoundS. aureus (MRSA)MIC / MBC (µg/mL)E. coliMIC / MBC (µg/mL)P. aeruginosaMIC / MBC (µg/mL)DNA Gyrase IC₅₀ (µM)
QZ-01 2 / 48 / 1632 / >641.2
QZ-02 1 / 24 / 416 / 320.8
Ciprofloxacin (Ref) 0.5 / 10.015 / 0.030.25 / 0.50.15
Vehicle (1% DMSO) >64 / >64>64 / >64>64 / >64N/A

References

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. 1

  • New quinazolone–sulfonate conjugates with an acetohydrazide linker as potential antimicrobial agents: design, synthesis and molecular docking simulations. RSC Publishing. 2

  • Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. PMC / NIH. 3

  • CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Intertek Inform / Clinical Laboratory Standards Institute. 4

  • Broth Microdilution Methods and Principles. MI - Microbiology. 5

Sources

Application Note: High-Throughput α-Glucosidase Inhibitory Assay for Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol and Mechanistic Guide

Introduction & Mechanistic Rationale

The management of Type 2 Diabetes Mellitus (T2DM) relies heavily on controlling postprandial hyperglycemia. α-Glucosidase, a membrane-bound enzyme located in the epithelium of the small intestine, catalyzes the final step of carbohydrate digestion by hydrolyzing oligosaccharides into absorbable monosaccharides like glucose[1].

In recent years, synthetic heterocyclic compounds—specifically quinazolin-4(3H)-one derivatives —have emerged as highly potent, non-sugar α-glucosidase inhibitors. Unlike the clinical standard Acarbose, which acts as a competitive sugar-mimic and often causes severe gastrointestinal side effects, many quinazolinone derivatives bind to allosteric sites, acting as non-competitive or mixed-type inhibitors[2]. Because quinazolinones are highly conjugated, hydrophobic, and exhibit unique binding kinetics, standardizing the in vitro screening assay requires strict controls for solvent tolerance, auto-absorbance, and pre-incubation equilibria.

Assay Principle

This protocol utilizes a colorimetric method based on the enzymatic cleavage of a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG) [3].

  • Enzymatic Cleavage: Saccharomyces cerevisiae α-glucosidase hydrolyzes the glycosidic bond of pNPG, releasing D-glucose and p-nitrophenol (pNP).

  • Signal Amplification: The reaction is terminated by adding a highly alkaline stop solution (Na₂CO₃). This pH shift (to ~pH 10) denatures the enzyme and shifts the released p-nitrophenol (pKa ~7.15) entirely into its phenolate anion form[4][5].

  • Quantification: The phenolate anion exhibits a brilliant yellow color with a peak molar absorptivity at 405 nm. Potent quinazolinone inhibitors will prevent the cleavage of pNPG, resulting in a dose-dependent decrease in absorbance at 405 nm.

Experimental Workflow

G N1 1. Reagent Preparation (Buffer, Enzyme, pNPG, Quinazolinones) N2 2. Plate Setup & Pre-incubation (Enzyme + Inhibitor at 37°C) N1->N2 Aliquot into 96-well plate N3 3. Initiate Reaction (Add pNPG Substrate) N2->N3 15 min (Crucial for binding) N4 4. Active Incubation (37°C for 20 min) N3->N4 N5 5. Terminate Reaction (Add Na2CO3 Stop Solution) N4->N5 Enzymatic Cleavage N6 6. Data Acquisition (Microplate Reader at 405 nm) N5->N6 Alkaline Color Shift

Figure 1: Step-by-step experimental workflow for the α-glucosidase inhibition assay.

Materials and Reagents

  • Buffer: 50 mM Potassium Phosphate Buffer (pH 6.8). Causality: This pH precisely matches the optimal catalytic environment for in vitro α-glucosidase activity[3][5].

  • Enzyme: α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20), prepared at 1.0 U/mL in phosphate buffer.

  • Substrate: 5 mM pNPG dissolved in phosphate buffer.

  • Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃) in deionized water[4].

  • Test Compounds (Quinazolinones): Prepared as 10 mM stock solutions in 100% DMSO, then serially diluted in phosphate buffer. Critical Note: The final DMSO concentration in the assay well must not exceed 2% to prevent solvent-induced denaturation of the enzyme.

  • Positive Control: Acarbose (Standard clinical inhibitor)[6].

Detailed Step-by-Step Protocol

A. Self-Validating Plate Architecture

Quinazolinone derivatives are highly conjugated heterocyclic systems that often exhibit intrinsic UV-Vis absorbance near 400 nm. To prevent false negatives (where the compound's color masks its inhibitory effect), Sample Blanks are strictly required for every concentration tested.

Table 1: 96-Well Microplate Setup (Volumes in µL)

Well TypeBufferEnzyme (1 U/mL)Inhibitor (in Buffer)Vehicle ControlpNPG (5 mM)Na₂CO₃ (Stop)
Control (100% Activity) 5025-252575
Control Blank 75--252575
Test Sample 502525-2575
Sample Blank 75-25-2575
B. Assay Execution
  • Pre-incubation (The Binding Phase): Add Buffer, Enzyme, and the Test Compound (Quinazolinone) to the respective wells according to Table 1. Incubate the microplate at 37°C for 15 minutes.

    • Expert Insight: Because quinazolinones frequently act as non-competitive inhibitors[2], this pre-incubation step is non-negotiable. It allows the inhibitor to establish thermodynamic equilibrium with the enzyme's allosteric sites before the highly concentrated pNPG substrate is introduced.

  • Initiation: Rapidly add 25 µL of the 5 mM pNPG substrate to all wells using a multichannel pipette.

  • Incubation: Seal the plate and incubate at 37°C for exactly 20 minutes[5].

  • Termination: Add 75 µL of 0.1 M Na₂CO₃ to all wells to stop the reaction and develop the phenolate color[4].

  • Measurement: Immediately read the absorbance at 405 nm using a microplate spectrophotometer.

Data Analysis & Interpretation

Calculate the percentage of α-glucosidase inhibition using the following corrected formula:

% Inhibition =[ 1 - (A_Sample - A_Sample_Blank) / (A_Control - A_Control_Blank) ] × 100

Where:

  • A_Sample = Absorbance of the test compound with enzyme.

  • A_Sample_Blank = Absorbance of the test compound without enzyme (corrects for quinazolinone auto-absorbance).

  • A_Control = Absorbance of the fully active enzyme.

  • A_Control_Blank = Absorbance of the buffer/substrate only (corrects for pNPG auto-hydrolysis).

IC₅₀ Determination: Plot the % Inhibition against the log concentration of the quinazolinone derivative. Use non-linear regression (e.g., a four-parameter logistic curve) to determine the IC₅₀ value.

Representative Data for Quinazolinone Derivatives

Literature demonstrates that specific halogenated quinazolinones vastly outperform traditional sugar-mimic inhibitors.

Table 2: Comparative Inhibitory Efficacy of Select Quinazolinones

Compound / ScaffoldIC₅₀ (µM)Mode of InhibitionRelative Potency vs Acarbose
2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ)12.5 ± 0.1Non-competitive~60x higher
2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ)15.6 ± 0.2Non-competitive~48x higher
Imidazo[1,2-c]quinazoline derivative (19e)50.0 ± 0.12Competitive~15x higher
Acarbose (Clinical Standard) ~750.0 Competitive 1x (Baseline)

Data synthesized from established structure-activity relationship (SAR) studies on quinazolinone derivatives[1][2][7].

References

  • Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study Source: PMC (National Institutes of Health) URL:[Link]

  • Quinazolinone derivatives: Synthesis and comparison of inhibitory mechanisms on α-glucosidase Source: PubMed (National Institutes of Health) URL:[Link]

  • In vitro α-glucosidase inhibitory assay Source: Protocols.io URL:[Link]

  • Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds Source: PMC (National Institutes of Health) URL:[Link]

  • Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors with bioactivity and molecular docking insights Source: PMC (National Institutes of Health) URL:[Link]

Sources

Application Notes and Protocols for Developing Quinazolinone-Based Inhibitors of Carbonic Anhydrase IX and XII

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Hypoxia-Induced Acidosis in Cancer with Quinazolinone-Based Carbonic Anhydrase Inhibitors

Solid tumors are often characterized by regions of hypoxia, a state of low oxygen that triggers a metabolic shift towards glycolysis. A key consequence of this shift is the acidification of the tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy.[1] Central to this process are the transmembrane carbonic anhydrase (CA) isoforms IX and XII, which are significantly upregulated in various cancers.[1][2][3] These zinc metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, effectively managing pH in and around cancer cells.[1][4][5] Their limited expression in normal tissues makes them highly attractive targets for the development of selective anticancer agents.[2][3]

The quinazolinone scaffold has emerged as a promising framework for designing potent and selective inhibitors of CA IX and XII.[4][6][7] This heterocyclic structure offers a versatile platform for chemical modification, allowing for the fine-tuning of inhibitory activity and pharmacokinetic properties.[8][9] This guide provides a comprehensive overview of the methodologies and protocols for the design, synthesis, and evaluation of quinazolinone-based inhibitors targeting CA IX and XII.

The Rationale for Quinazolinone Scaffolds in CA IX/XII Inhibition

The 4-anilinoquinazoline structure, in particular, has been identified as a "privileged scaffold" in anticancer drug discovery due to its favorable interactions with various enzymatic targets.[4] When developing inhibitors for CA IX and XII, the quinazolinone core serves as a rigid backbone from which various functional groups can be appended to interact with the enzyme's active site. The design strategy often involves incorporating a zinc-binding group (ZBG), such as a sulfonamide or a carboxylic acid, which coordinates with the catalytic zinc ion in the active site of the carbonic anhydrases.[10][11] The remainder of the molecule can be modified to achieve isoform-specific interactions, thereby enhancing selectivity for CA IX and XII over the more ubiquitously expressed cytosolic isoforms, CA I and II.[10][12][13]

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-quinazolin-4-yl Aminobenzoic Acid Derivatives

This protocol outlines a general synthetic route for a series of quinazolinone-based inhibitors, adapted from established methodologies.[4][14]

Objective: To synthesize a library of quinazolinone derivatives with varying substitution patterns for structure-activity relationship (SAR) studies.

Materials:

  • Substituted anthranilic acids

  • Substituted benzoyl chlorides

  • Thionyl chloride

  • Pyridine

  • Appropriate solvents (e.g., DMF, THF, Dioxane)

  • Aminobenzoic acid derivatives

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

  • Synthesis of Benzoxazinone Intermediate:

    • Dissolve the substituted anthranilic acid in a suitable solvent like pyridine.

    • Slowly add the corresponding substituted benzoyl chloride at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Pour the reaction mixture into ice water and collect the precipitate by filtration.

    • Wash the solid with water and dry to obtain the intermediate N-benzoyl anthranilic acid.

    • Reflux the intermediate with an excess of thionyl chloride for 2-3 hours.

    • Remove the excess thionyl chloride under reduced pressure to yield the crude benzoxazinone.

  • Synthesis of the Final Quinazolinone Product:

    • Dissolve the crude benzoxazinone in a suitable solvent such as dioxane or DMF.

    • Add the desired aminobenzoic acid derivative to the solution.

    • Reflux the mixture for 8-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography or recrystallization to obtain the final quinazolinone-based inhibitor.

  • Characterization:

    • Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This is the gold-standard method for determining the inhibitory potency of compounds against CA isoforms.[4][10][12][14][15]

Objective: To determine the inhibition constants (Ki) of the synthesized quinazolinone derivatives against human CA I, II, IX, and XII.

Principle: This assay measures the enzyme-catalyzed hydration of CO₂. The reaction produces protons, leading to a change in pH which is monitored by a pH indicator. The rate of this reaction is proportional to the concentration of active enzyme. An inhibitor will decrease this rate.[12][15]

Materials:

  • Recombinant human CA isoforms (I, II, IX, and XII)

  • Stopped-flow spectrophotometer

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • CO₂-saturated water

  • Synthesized inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Acetazolamide (AAZ) as a standard inhibitor[4][14]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the buffer and pH indicator.

    • Prepare serial dilutions of the inhibitor compounds and the standard (Acetazolamide).

    • Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled deionized water.

  • Enzyme Assay:

    • Pre-incubate the enzyme with various concentrations of the inhibitor (or vehicle control) in the buffer solution for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water.

    • Monitor the change in absorbance of the pH indicator over time (typically in the first few seconds of the reaction).

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: Cell-Based Assay for Evaluating Inhibitor Efficacy

Cell-based assays are crucial for determining the effectiveness of inhibitors in a more physiologically relevant context.[1][16][17]

Objective: To assess the anti-proliferative effects of the quinazolinone-based inhibitors on cancer cell lines that overexpress CA IX and XII.

Materials:

  • Cancer cell lines known to express CA IX and/or XII (e.g., HT-29, MDA-MB-231)[1][18]

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT or similar cell viability reagent

  • Plate reader

  • Synthesized inhibitor compounds

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the synthesized inhibitors. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours) under normoxic or hypoxic conditions. Hypoxic conditions are often used to induce CA IX expression.[1]

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, add the MTT reagent to each well and incubate for an additional 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC₅₀ value for each compound, which represents the concentration that inhibits cell growth by 50%.[17]

Data Presentation and Interpretation

Structure-Activity Relationship (SAR) Analysis

The inhibitory data obtained from the in vitro assays should be compiled into a table to facilitate SAR analysis. This allows for the identification of key structural features that contribute to potency and selectivity.

Table 1: Inhibitory Activity (Ki, µM) and Selectivity of Quinazolinone Derivatives against hCA Isoforms

CompoundR1R2hCA I (Ki, µM)hCA II (Ki, µM)hCA IX (Ki, µM)hCA XII (Ki, µM)Selectivity Index (CA II/IX)Selectivity Index (CA II/XII)
8a 3-methyl4-aminobenzoic acid87.7>504.33.8>11.6>13.2
8b 4-methyl4-aminobenzoic acid73.2>501.60.42>31.2>119
8c 4-methoxy4-aminobenzoic acid66.3>504.50.25>11.1>200
AAZ --0.250.0120.0250.00570.482.1

Data presented is representative and based on findings from similar studies.[4][14]

Interpretation: From the representative data, it can be observed that the position of the aminobenzoic acid moiety and the substitution on the 2-phenyl ring significantly influence the inhibitory activity and selectivity. For instance, compounds with a para-substituted aminobenzoic acid (8a-c) generally show better activity against the tumor-associated isoforms IX and XII compared to ortho or meta isomers.[4]

Visualizing Experimental Workflows

Diagram 1: General Synthesis Workflow

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Synthesis cluster_2 Purification & Characterization A Substituted Anthranilic Acid C N-Benzoyl Anthranilic Acid A->C Pyridine B Substituted Benzoyl Chloride B->C D Benzoxazinone Intermediate C->D SOCl2 F Final Quinazolinone Product D->F E Aminobenzoic Acid E->F Reflux G Purification (Chromatography/Recrystallization) F->G H Structural Characterization (NMR, MS) G->H G A Prepare Reagents (Buffer, Enzyme, Inhibitor, CO2 Solution) B Prepare Serial Dilutions of Inhibitor A->B C Pre-incubate Enzyme with Inhibitor B->C D Rapid Mixing in Stopped-Flow (Enzyme-Inhibitor + CO2 Solution) C->D E Monitor Absorbance Change D->E F Calculate Initial Reaction Velocity E->F G Determine IC50 Values F->G H Calculate Ki Values (Cheng-Prusoff Equation) G->H

Caption: Workflow for determining carbonic anhydrase inhibition constants. [12]

Conclusion and Future Directions

The development of selective quinazolinone-based inhibitors of CA IX and XII holds significant promise for the development of novel anticancer therapies. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis, in vitro evaluation, and cell-based assessment of these compounds. Future research should focus on optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and translating the most promising candidates into preclinical and clinical development. [2][19][20]The integration of computational methods, such as molecular docking and machine learning, can further aid in the rational design and prediction of activity and selectivity profiles of novel inhibitors. [7][13][21]

References

  • Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC. (n.d.).
  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC. (n.d.).
  • Full article: Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. (2023, March 21). Retrieved March 7, 2024, from [Link]

  • Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity and A549 Antiproliferative Activity of a New Class of Coumarinamides. (2025, March 5). Retrieved March 7, 2024, from [Link]

  • Biophysical, Biochemical, and Cell Based Approaches Used to Decipher the Role of Carbonic Anhydrases in Cancer and to Evaluate the Potency of Targeted Inhibitors - PMC. (n.d.).
  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors | Request PDF. (n.d.). Retrieved March 7, 2024, from [Link]

  • Carbonic anhydrase inhibition of 2-substituted-mercapto-4(3H|)-quinazolinone derivatives 2–13. (n.d.). Retrieved March 7, 2024, from [Link]

  • Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents. (2020, December 15). Retrieved March 7, 2024, from [Link]

  • 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms - Semantic Scholar. (n.d.).
  • Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models - PMC. (2021, March 6). Retrieved March 7, 2024, from [Link]

  • Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies - PMC. (2020, December 1). Retrieved March 7, 2024, from [Link]

  • A review on Carbonic Anhydrase IX and XII Inhibitors. (2024, September 9). Retrieved March 7, 2024, from [Link]

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. (2018, November 19). Retrieved March 7, 2024, from [Link]

  • Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity | ACS Omega. (2021, January 26). Retrieved March 7, 2024, from [Link]

  • Full article: Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. (2019, December 19). Retrieved March 7, 2024, from [Link]

  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials | Journal of Medicinal Chemistry. (2016, April 18). Retrieved March 7, 2024, from [Link]

  • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t. (n.d.). Retrieved March 7, 2024, from [Link]

  • Structures of potent and selective hCA IX/XII inhibitors from distinct... (n.d.). Retrieved March 7, 2024, from [Link]

  • An overview of carbohydrate-based carbonic anhydrase inhibitors. (2020, October 20). Retrieved March 7, 2024, from [Link]

  • (PDF) Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies (2020) | Ajmal Khan | 25 Citations. (n.d.). Retrieved March 7, 2024, from [Link]

  • In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. (2015, December 25). Retrieved March 7, 2024, from [Link]

  • In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. (2020, June 15). Retrieved March 7, 2024, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Disubstituted Quinazolin-4-ones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,3-disubstituted quinazolin-4-ones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis of this important class of heterocyclic compounds. The quinazolinone core is a privileged scaffold in medicinal chemistry, and its successful synthesis is crucial for the development of novel therapeutics.[1] This resource is structured to address specific experimental issues in a direct question-and-answer format, combining established chemical principles with practical, field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of 2,3-disubstituted quinazolin-4-ones, providing foundational knowledge to prevent common pitfalls.

Q1: What are the most common synthetic routes to 2,3-disubstituted quinazolin-4-ones, and what are the key considerations for choosing a method?

A1: The most prevalent and versatile methods for synthesizing 2,3-disubstituted quinazolin-4-ones typically involve a multi-step sequence starting from anthranilic acid or its derivatives.[2][3] A common and effective strategy involves the initial formation of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. This intermediate is then reacted with a primary amine to yield the desired 2,3-disubstituted quinazolin-4-one.[1][4]

Key synthetic routes include:

  • From Anthranilic Acid and an Acid Anhydride/Acyl Chloride: This is a widely used two-step method. Anthranilic acid is first acylated with an acid anhydride (e.g., acetic anhydride) or an acyl chloride to form an N-acylanthranilic acid, which then cyclizes upon heating to the benzoxazin-4-one. Subsequent reaction with a primary amine affords the target quinazolinone.[2][5]

  • One-Pot Synthesis from Isatoic Anhydride: A more streamlined approach involves a one-pot, three-component reaction of isatoic anhydride, a primary amine, and an orthoester.[6] This method is often favored for its efficiency and atom economy.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the reaction, often leading to higher yields in shorter reaction times, particularly for the one-pot synthesis.[1][7]

The choice of method depends on the desired substitution pattern, the availability and stability of starting materials, and the desired scale of the reaction. For complex molecules, a stepwise approach might be necessary to ensure selectivity and purity.

Q2: How critical is the purity of starting materials (anthranilic acid, amines, and acylating agents) for a successful synthesis?

A2: The purity of your starting materials is paramount and directly impacts the yield and purity of the final product.

  • Anthranilic Acid Derivatives: The presence of impurities in the anthranilic acid can lead to the formation of undesired side products. It is advisable to use high-purity anthranilic acid or to purify it by recrystallization if necessary.

  • Amines: The primary amine should be free of secondary amine contaminants, which can lead to the formation of byproducts. The volatility of the amine can also be a factor, especially in reactions requiring high temperatures.

  • Acylating Agents (Acid Anhydrides/Acyl Chlorides): These reagents are often moisture-sensitive. Hydrolysis of the acylating agent will reduce its effective concentration and can introduce water into the reaction, which may inhibit the cyclization step. Always use freshly opened or properly stored reagents.

Q3: What are the general strategies to improve the yield of 2,3-disubstituted quinazolin-4-ones?

A3: Low yields are a common challenge. Here are some general strategies for optimization:

  • Reaction Conditions: Systematically screen reaction parameters such as temperature, reaction time, and solvent. Higher temperatures can often drive the reaction to completion, but may also lead to degradation.[8] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[9]

  • Solvent Selection: The polarity of the solvent can significantly influence the reaction outcome.[8] Polar aprotic solvents like DMF and DMSO are often effective.[8] In some cases, solvent-free conditions or the use of ionic liquids can be beneficial.

  • Catalysis: The use of catalysts can enhance reaction rates and improve yields. Acid catalysts like p-toluenesulfonic acid (p-TSA) can facilitate the cyclization step.[9][10] Lewis acids and transition metal catalysts have also been employed in various synthetic routes.[10]

  • Stoichiometry: Optimizing the stoichiometry of the reactants is crucial. An excess of one reactant may be necessary to drive the reaction to completion, but can also lead to the formation of side products.

Troubleshooting Guide

This section provides specific troubleshooting advice for common problems encountered during the synthesis of 2,3-disubstituted quinazolin-4-ones.

Issue 1: Low or No Product Yield

Q: My reaction has a very low yield, or I am not observing any product formation. What are the likely causes and how can I troubleshoot this?

A: Low or no yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low/No Yield check_sm Verify Starting Material Purity & Integrity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_intermediate Analyze for Intermediate Formation (e.g., Benzoxazinone) start->check_intermediate sub_sm Impure or Degraded Starting Materials? check_sm->sub_sm sub_conditions Sub-optimal Temperature, Time, or Solvent? check_conditions->sub_conditions sub_intermediate Benzoxazinone Intermediate Present? check_intermediate->sub_intermediate action_sm_yes Purify/Replace Starting Materials sub_sm->action_sm_yes Yes action_sm_no Proceed to Next Check sub_sm->action_sm_no No action_conditions_yes Optimize Temperature, Time, and/or Solvent sub_conditions->action_conditions_yes Yes action_conditions_no Proceed to Next Check sub_conditions->action_conditions_no No action_intermediate_yes Force Cyclization (e.g., higher temp, longer time, catalyst) sub_intermediate->action_intermediate_yes Yes action_intermediate_no Investigate Alternative Side Reactions sub_intermediate->action_intermediate_no No

Caption: A decision tree to guide troubleshooting for low reaction yields.

Detailed Causes and Solutions:

Potential Cause Explanation Recommended Solution(s)
Incomplete Reaction The reaction may not have reached equilibrium or the activation energy barrier is too high under the current conditions.Extend the reaction time and monitor progress by TLC. Gradually increase the reaction temperature. Consider switching to a higher-boiling point solvent.[8][9]
Sub-optimal Reagents Impurities in starting materials can inhibit the reaction or lead to side products. Moisture can deactivate reagents.Ensure starting materials are pure and dry. Recrystallize if necessary. Use freshly opened or properly stored anhydrous solvents and reagents.
Poor Solubility If reactants are not fully dissolved, the reaction will be slow or incomplete.Choose a solvent in which all reactants are soluble at the reaction temperature.[8] Consider using a co-solvent system.
Incomplete Cyclization of the Benzoxazinone Intermediate A common bottleneck is the conversion of the benzoxazinone intermediate to the final quinazolinone. This step often requires forcing conditions.Increase the reaction temperature and/or extend the reaction time. The addition of an acid catalyst (e.g., p-TSA) can promote cyclization.[9]
Incorrect Base Strength or Type For reactions requiring a base, its strength and nature are crucial for deprotonation and subsequent cyclization.If using a weak base, consider a stronger one. The choice between an organic base (e.g., DABCO) and an inorganic base (e.g., K₂CO₃) can also impact the reaction.[8]
Issue 2: Formation of Side Products and Impurities

Q: My crude product shows multiple spots on TLC, indicating the presence of impurities. What are the common side products and how can I minimize their formation?

A: The formation of side products is a common issue. Identifying these impurities is the first step towards optimizing your reaction.

Common Side Products and Their Mitigation:

Side Product/Impurity Identification Cause Mitigation Strategies
Unreacted Starting Materials Compare the Rf values of the spots with your starting materials on the same TLC plate.Incomplete reaction.Extend reaction time, increase temperature, or optimize reactant stoichiometry.[9]
Benzoxazinone Intermediate This intermediate is often less polar than the final product and can be isolated and characterized.Incomplete reaction with the primary amine.Increase the amount of the primary amine, extend the reaction time, or increase the temperature.
N-Acylanthranilic Acid An open-chain intermediate that has not cyclized to the benzoxazinone.Insufficient dehydration or cyclization conditions.Use a dehydrating agent (e.g., acetic anhydride in excess) or increase the temperature to promote cyclization.
Dimerization/Polymerization Formation of high molecular weight species, often observed as baseline material on TLC.Can be inherent to certain reaction pathways or promoted by high concentrations or temperatures.Lower the reaction concentration. In some cases, a change in the synthetic route may be necessary.

Experimental Protocol: Monitoring Reaction Progress by TLC

  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • On a TLC plate, spot the starting materials, the reaction mixture at different time points, and a co-spot of the starting materials and the reaction mixture.

  • Develop the TLC plate and visualize the spots under UV light.

  • The disappearance of starting material spots and the appearance of a new product spot indicate the progress of the reaction.

Issue 3: Purification Challenges

Q: I am having difficulty purifying my 2,3-disubstituted quinazolin-4-one. What are the recommended purification techniques?

A: Effective purification is crucial for obtaining a high-purity product for characterization and further applications.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid quinazolinones.[9]

    • Solvent Selection: Experiment with different solvent pairs. A good starting point is to dissolve the crude product in a hot solvent where it is soluble (e.g., ethanol, ethyl acetate) and then add a co-solvent in which it is less soluble (e.g., water, hexane) until the solution becomes turbid. Allow the solution to cool slowly to form crystals.

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a reliable alternative.[2]

    • Solvent System: A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, can effectively separate the desired product from impurities with similar polarities.[9]

  • Preparative Thin Layer Chromatography (PTLC): For small-scale purification, PTLC can be a useful technique.[2]

Q: My purified product has a broad melting point or unexpected peaks in the NMR spectrum. What does this indicate?

A: A broad or depressed melting point is a classic sign of an impure compound.[9] Unexpected peaks in the NMR spectrum can often be attributed to:

  • Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., ethyl acetate, hexane, DMSO) are frequently observed.

  • Water: A broad singlet in the NMR spectrum can indicate the presence of water.

  • Unremoved Byproducts: If purification was incomplete, peaks from side products or starting materials may still be present.

In such cases, further purification using the techniques described above is necessary.

Conclusion

The synthesis of 2,3-disubstituted quinazolin-4-ones can present several challenges. However, a systematic approach to troubleshooting, based on a solid understanding of the underlying chemical principles, can overcome these obstacles. By carefully considering the purity of starting materials, optimizing reaction conditions, and employing appropriate purification techniques, researchers can successfully synthesize these valuable compounds for their research and development endeavors.

References

  • Al-Suaily, M. A., & Ahmed, A. A. (2017). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 9(6), 213-221.
  • Patil, D. A., Patil, P. O., Deshmukh, P. K., Patil, G. B., Shewale, B. D., Patil, D. D., & Gattani, S. G. (2010). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Dhaka University Journal of Pharmaceutical Sciences, 9(1), 65-76.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved March 7, 2024, from [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. R. B. A. (2012). Aerobic oxidative cyclization synthesis of quinazolin-4 (3H)-ones. Molecules, 17(7), 8489-8501.
  • Patil, D. A., Patil, P. O., Patil, G. B., & Surana, S. J. (2011). Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones. Mini reviews in medicinal chemistry, 11(8), 633–641.
  • Khan, I., Ibrar, A., Zaib, S., & Ahmed, W. (2014). Full article: Synthesis and antileishmanial and antimicrobial activities of some 2,3-disubstituted 3H-quinazolin-4-ones. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 884-890.
  • Kumar, D., Jadhavar, P. S., Nautiyal, M., Sharma, H., Meena, P. K., Adane, L., ... & Chakraborti, A. K. (2015). Convenient synthesis of 2, 3-disubstituted quinazolin-4 (3H)-ones and 2-styryl-3-substituted quinazolin-4 (3H)-ones: applications towards the synthesis of drugs. RSC advances, 5(38), 30819-30825.
  • Patil, D. A., Patil, P. O., Deshmukh, P. K., & Patil, G. B. (2010). Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. ResearchGate. Retrieved from [Link]

  • Mahmoud, M. R., Abou-Elmagd, W. S. I., Abdelwahab, S. S., & Soliman, E. A. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4 (3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - MDPI. (2023, December 2). Retrieved March 7, 2024, from [Link]

  • Kumar, D., Jadhavar, P. S., Nautiyal, M., Sharma, H., Meena, P. K., Adane, L., ... & Chakraborti, A. K. (2015). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Advances, 5(38), 30819-30825.
  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents | ACS Omega. (n.d.). Retrieved March 7, 2024, from [Link]

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones - Frontiers. (n.d.). Retrieved March 7, 2024, from [Link]

  • Shaterian, H. R., Oveisi, A. R., & Honarmand, M. (2010). Synthesis of 2, 3-Dihydroquinazoline-4 (1H)-ones.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - ScienceDirect. (n.d.). Retrieved March 7, 2024, from [Link]

  • Deepti, K., & Sridhar, B. (2019). Synthesis and Characterization of 2, 3-Disubstituted Quinazoline-4 (3h)-Ones and Their Potential Biological Activity. Asian Journal of Pharmaceutical and Clinical Research, 103-107.
  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 369-380.
  • Mohammed, A. M. H., & Jasim, S. S. (2024). Synthesis, characterization and biological evaluation of quinazoline-4-one derivatives via cyclization of hydrazones. International Journal of Advanced Chemistry Research, 6(2), 125-133.
  • Meftah, O. N., Ali, A., & Al-kaf, A. G. (2022). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research, 7(4), 69-78.
  • Sancineto, L., Oppedisano, F., & Radi, M. (2018). Q‐Tube© assisted MCRs for the synthesis of 2, 3‐dihydroquinazolin‐4 (1H)‐ones. Arkivoc, 2018(3), 270-278.
  • Synthesis of polycyclic quinazolinones | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Darwish, K. M. (2012). Chemical Reactions. University of Benghazi.

Sources

improving yield and purity of 2-Mercapto-3-m-tolyl-3h-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

An advanced technical support resource for researchers, scientists, and drug development professionals dedicated to optimizing the synthesis of 2-Mercapto-3-m-tolyl-3h-quinazolin-4-one.

Technical Support Center: 2-Mercapto-3-m-tolyl-3h-quinazolin-4-one

Welcome to the technical support center for the synthesis and purification of 2-Mercapto-3-m-tolyl-3h-quinazolin-4-one. This guide provides in-depth troubleshooting, frequently asked questions, and optimized experimental protocols designed by senior application scientists to help you navigate the common challenges associated with this synthesis, enhancing both yield and purity.

Synthesis Overview and Core Principles

The synthesis of 2-mercapto-3-substituted-quinazolin-4(3H)-ones is a well-established process, yet it is sensitive to reaction conditions which can significantly impact the quality of the final product. The most common and direct pathway involves a one-pot reaction starting from isatoic anhydride, the desired amine (m-toluidine), and carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH) and a suitable solvent, typically ethanol.[1]

Core Reaction Mechanism:

  • Ring Opening: The reaction initiates with the nucleophilic attack of the amine (m-toluidine) on isatoic anhydride, leading to the opening of the anhydride ring to form an intermediate 2-aminobenzamide derivative.

  • Dithiocarbamate Formation: The primary amino group of the intermediate then reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt.

  • Cyclization and Dehydration: Intramolecular cyclization occurs via nucleophilic attack of the amide nitrogen onto the thiocarbonyl carbon, followed by dehydration to yield the final 2-Mercapto-3-m-tolyl-3h-quinazolin-4-one product.

Understanding this sequence is critical for diagnosing issues related to starting materials, intermediates, and potential side reactions.

G cluster_0 Reaction Initiation cluster_1 Thionation and Cyclization Isatoic Anhydride Isatoic Anhydride Intermediate_1 2-amino-N-(m-tolyl)benzamide Isatoic Anhydride->Intermediate_1 Ring Opening m-Toluidine m-Toluidine m-Toluidine->Intermediate_1 Intermediate_2 Dithiocarbamate Intermediate Intermediate_1->Intermediate_2 Thionation CS2_KOH CS₂ / KOH CS2_KOH->Intermediate_2 Final_Product 2-Mercapto-3-m-tolyl- 3h-quinazolin-4-one Intermediate_2->Final_Product Intramolecular Cyclization

Caption: Simplified reaction pathway for quinazolinone synthesis.

Troubleshooting Guide: Yield and Purity Issues

This section addresses specific experimental challenges in a direct question-and-answer format.

Scenario 1: Low or No Product Yield

Q: My reaction has completed, but upon workup, I recovered very little solid product. What are the most likely causes?

A: This is a common issue that can typically be traced to one of three areas: the reaction conditions, the workup procedure, or the quality of the reagents.

  • Reagent Quality and Stoichiometry: The purity of your starting materials is paramount. Ensure that the m-toluidine is free of significant impurities and that the carbon disulfide has not degraded. Moisture is a critical concern; the reaction should be run under anhydrous conditions as water can interfere with the intermediates.[2]

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, the cause could be insufficient heating. Refluxing in ethanol is a common method, and maintaining a consistent temperature is crucial for driving the reaction to completion.[1]

  • Improper Workup (Precipitation): The product is typically isolated by pouring the cooled reaction mixture into water, causing it to precipitate. If the pH of the water is not neutral or slightly acidic, the product, which is weakly acidic due to the thiol group, may remain partially dissolved as a salt. A final acidification step with dilute HCl can sometimes improve recovery, but this must be done carefully to avoid hydrolysis of the product.[2]

  • Extraction Losses: If an extraction is performed, ensure the organic solvent is appropriate. While the product has moderate polarity, highly polar solvents may also extract polar impurities, complicating purification.

Q: TLC shows a new spot, but it's not my desired product, and my yield is low. What could this be?

A: The formation of a significant side product is a strong possibility. A likely candidate is the uncyclized dithiocarbamate intermediate, which may not have fully cyclized due to insufficient heat or reaction time. Another possibility is the formation of symmetrical thioureas from the reaction of m-toluidine with carbon disulfide if the initial ring-opening step was inefficient. To mitigate this, ensure the amine is added to the isatoic anhydride solution and allowed to react before the addition of the CS₂/KOH mixture.[1]

Scenario 2: Product Purity and Contamination

Q: My final product has a broad melting point and the NMR spectrum shows several unexpected peaks. How do I identify and remove these impurities?

A: A broad melting point is a definitive sign of impurity.[3] The identity of the contaminants can often be deduced from their NMR signals and the reaction pathway.

  • Unreacted Starting Materials: Check the NMR for characteristic peaks of m-toluidine or other precursors. These are often easily removed via recrystallization.

  • Solvent Residue: Peaks corresponding to ethanol, ethyl acetate, or other solvents used in the reaction and purification are common. These can be removed by drying the product under a high vacuum for several hours.

  • Oxidized Byproduct: The mercapto (thiol) group is susceptible to aerial oxidation, which can form a disulfide-linked dimer. This impurity is often less soluble and may present as a different crystalline form. Minimizing air exposure during workup and storage can help prevent this.

Q: How can I effectively purify my crude 2-Mercapto-3-m-tolyl-3h-quinazolin-4-one?

A: The two most effective methods are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities.

  • Recrystallization: This is the most common and efficient method for this class of compounds. Ethanol is an excellent solvent for this purpose.[4] The principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. See Protocol 2 for a detailed procedure.

  • Column Chromatography: If recrystallization fails to remove impurities with similar solubility, silica gel column chromatography is the next step. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity can effectively separate the target compound from both more polar and less polar impurities.[3][5]

Purification MethodBest ForKey Solvents/Eluents
Recrystallization Removing minor impurities with different solubility profiles.Ethanol, Ethanol/Water, Ethyl Acetate/Hexane[3][4]
Column Chromatography Separating complex mixtures or impurities with similar solubility.Silica Gel stationary phase with Hexane/Ethyl Acetate or CHCl₃/MeOH mobile phase.[5][6]

Frequently Asked Questions (FAQs)

Q1: Is microwave-assisted synthesis a viable option to improve yield and reduce reaction time? A1: Yes, microwave-assisted synthesis has been shown to be a highly efficient method for producing quinazolinone derivatives. It often leads to significantly shorter reaction times and can improve yields by providing uniform and rapid heating, which minimizes the formation of side products.[4][7]

Q2: My product is a pale yellow, but the literature reports a white solid. Does this indicate a significant impurity? A2: A slight yellow tint is common and often does not indicate significant impurity, especially if analytical data (NMR, melting point) are clean. It can be due to trace amounts of oxidized species or other chromophoric byproducts. If the color is dark yellow or brown, further purification is strongly recommended.

Q3: How should I store the purified compound to ensure its stability? A3: To prevent oxidation of the mercapto group, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and kept in a cool, dark, and dry place.

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-Mercapto-3-m-tolyl-3h-quinazolin-4-one

This protocol is adapted from established procedures for similar compounds.[1]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatoic anhydride (10 mmol) and m-toluidine (10 mmol) in 50 mL of ethanol.

  • Initial Reaction: Stir the mixture at reflux for 3 hours. The solution may become clear as the intermediate forms.

  • Thionation/Cyclization: In a separate beaker, dissolve potassium hydroxide (10 mmol) in a minimal amount of water and add it to a solution of carbon disulfide (20 mmol) in 10 mL of ethanol. Add this mixture dropwise to the refluxing reaction flask.

  • Completion: Continue to reflux the complete reaction mixture for an additional 3-4 hours. Monitor the reaction's progress by TLC.

  • Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water with stirring.

  • Precipitation: A solid precipitate should form. If precipitation is slow, gently acidify the mixture with 1N HCl to a pH of ~6.

  • Collection: Collect the crude solid by vacuum filtration, wash thoroughly with cold water, and air dry.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude, dried solid into an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate) with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, place the flask in an ice bath for 30 minutes.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under a high vacuum to remove all solvent.

  • Analysis: Characterize the final product by determining its melting point and acquiring NMR, IR, and Mass spectra to confirm purity and identity.[3]

G cluster_0 Troubleshooting Flowchart Start Problem Encountered (Low Yield / Impure Product) Check_Yield Is the yield < 50%? Start->Check_Yield Check_Purity Is the product impure? (Broad MP, Extra NMR Peaks) Start->Check_Purity Check_Yield->Check_Purity No Yield_Causes Potential Causes: 1. Incomplete Reaction 2. Reagent Quality/Moisture 3. Workup Loss Check_Yield->Yield_Causes Yes Purity_Causes Potential Causes: 1. Unreacted Starting Material 2. Side Products 3. Oxidation Check_Purity->Purity_Causes Yes End Achieved High Yield & Purity Check_Purity->End No Yield_Solutions Solutions: - Increase reflux time/temp - Use dry, pure reagents - Check workup pH Yield_Causes->Yield_Solutions Yield_Solutions->End Purity_Solutions Solutions: - Recrystallize (Ethanol) - Column Chromatography - Store under N₂ Purity_Causes->Purity_Solutions Purity_Solutions->End

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Deshmukh, M. B., Dhongade-Desai, S., & Chavan, S. S. (2005). An X-ray diffraction study of some thiolated derivatives of 2-mercapto-3-m-tolyl-3H-quinazolin-4-one. Indian Journal of Physics, 79(3), 297-299. Available at: [Link]

  • (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. Available at: [Link]

  • Al-Omar, M. A., & Amr, A. G. E. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 15(8), 5754-5763. Available at: [Link]

  • Gere, A., et al. (2004). Improved, High Yield Synthesis of 3H-Quinazolin-4-ones, the Key Intermediates of Recently Developed Drugs. Letters in Organic Chemistry, 1(3), 249-252. Available at: [Link]

  • Optimization of the Reaction Conditions. ResearchGate. Available at: [Link]

  • Mahmoud, M. R., et al. (2013). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. International Journal of Organic Chemistry, 3(2), 127-138. Available at: [Link]

  • Al-Suod, H. (2018). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. Available at: [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • Borah, P., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 1014382. Available at: [Link]

  • Ziarani, G. M., et al. (2015). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium. RSC Advances, 5(11), 8193-8201. Available at: [Link]

  • Shi, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Mercapto-quinazolinone Products

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Mercapto-quinazolin-4(3H)-ones (also known as 2-thioxoquinazolin-4-ones) are privileged scaffolds in medicinal chemistry, frequently utilized in the development of selective human carbonic anhydrase inhibitors and anticancer agents[1]. The standard synthesis involves the condensation of anthranilic acid derivatives with isothiocyanates[2]. However, this reaction often yields a crude product contaminated with unreacted starting materials, open-chain thiourea intermediates[3], and oxidized disulfide dimers.

This technical guide provides field-proven, self-validating methodologies to troubleshoot and isolate high-purity 2-mercapto-quinazolinone products.

Purification Workflow

G N1 Crude 2-Mercapto-quinazolinone (Contains Impurities) N2 Thione-Thiol Tautomerism (Target pKa ~8.5) N1->N2 N3 Dissolve in 1M NaOH (Forms Soluble Thiolate) N2->N3 N4 Filter Insoluble Impurities (Disulfides, Thioureas) N3->N4 N5 Acidify Filtrate with 1M HCl (Precipitates Target) N4->N5 N6 Recrystallization (EtOH or DMF/H2O) N5->N6 N7 Pure 2-Mercapto-quinazolinone (>98% Purity) N6->N7

Fig 1: Acid-base extraction and recrystallization workflow for 2-mercapto-quinazolinones.

Section 1: Core Purification Methodologies

Protocol A: Acid-Base Extraction (Exploiting Tautomerism)

Causality: 2-Mercapto-quinazolinones exhibit thione-thiol and lactam-lactim tautomerism. The thiol proton is relatively acidic (pKa ~8.5). By treating the crude solid with an aqueous base, the target compound forms a water-soluble thiolate salt. Non-acidic impurities (like symmetrical diaryl thioureas or oxidized disulfides) remain insoluble and can be mechanically separated. Step-by-Step Methodology:

  • Suspend the crude product in 1M NaOH (approx. 10 mL per gram of crude).

  • Stir vigorously at room temperature for 30 minutes to ensure complete deprotonation.

  • Filter the suspension through a Celite pad to remove insoluble byproducts.

  • Transfer the filtrate to an ice bath and allow it to cool to 0–5 °C.

  • Dropwise add 1M HCl under continuous stirring until the pH reaches 3–4. The target compound will precipitate as a white or off-white solid.

  • Filter the precipitate, wash thoroughly with cold distilled water to remove residual salts, and dry under vacuum.

Protocol B: Advanced Recrystallization

Causality: While acid-base extraction removes neutral/basic impurities, amphoteric contaminants like unreacted anthranilic acid[2] may co-precipitate. Recrystallization from polar protic solvents effectively isolates the rigid, planar quinazolinone core while keeping flexible impurities in solution. Step-by-Step Methodology:

  • Place the acid-base purified solid in a round-bottom flask.

  • Add a minimum volume of boiling absolute ethanol (or a DMF/Water mixture for highly insoluble derivatives).

  • Once completely dissolved, perform a hot filtration if any particulate matter remains.

  • Allow the solution to cool slowly to room temperature to promote optimal crystal lattice formation, then transfer to an ice bath for 1 hour.

  • Collect the crystals via vacuum filtration and wash with ice-cold ethanol.

Protocol C: Deep Eutectic Solvent (DES) Precipitation

Causality: Modern green chemistry approaches utilize Deep Eutectic Solvents (DES) like Choline chloride:urea (1:2) as both solvent and catalyst. Because the final quinazolinone product is insoluble in water, the purification step is drastically simplified[2]. Step-by-Step Methodology:

  • Following synthesis in the DES medium at 80 °C[2], cool the reaction mixture to room temperature.

  • Add an excess of distilled water directly to the DES mixture. The DES components (choline chloride and urea) are highly water-soluble, while the 2-mercapto-quinazolinone precipitates instantly.

  • Filter, wash with water, and dry.

Section 2: Troubleshooting Guide & FAQs

Q1: My purified product has a persistent yellow/orange tint, even after recrystallization. What is causing this, and how do I fix it? Cause: Thiol groups are highly susceptible to oxidative dimerization at the exocyclic sulfur atom, forming colored bis(quinazolinone) disulfides. This often occurs when the thiolate anion is exposed to atmospheric oxygen during the basic dissolution step. Solution: Incorporate a mild reducing agent into your workflow. Adding 0.1–0.5 equivalents of sodium dithionite (Na₂S₂O₄) or dithiothreitol (DTT) to the 1M NaOH dissolution step will cleave the disulfide bonds, reverting the colored dimers back to the soluble thiolate monomer.

Q2: NMR analysis shows contamination with open-chain thiourea intermediates. How can I separate them? Cause: The condensation of anthranilic acids with isothiocyanates initially forms an open-chain thiourea intermediate. If the reaction time is too short or the temperature too low, this intermediate fails to undergo intramolecular cyclodehydration[3]. Solution: Do not attempt to separate them via chromatography, as their polarities are often nearly identical. Instead, resubject the crude mixture to cyclization conditions. Refluxing the solid in ethanol with a catalytic amount of triethylamine (TEA) for an additional 2–4 hours will thermodynamically drive the open-chain intermediate to the desired closed-ring product[2].

Q3: I am trying to run flash column chromatography, but the compound streaks heavily on silica gel. Why? Cause: The acidic NH/SH protons of the quinazolinone core interact strongly via hydrogen bonding with the slightly acidic silanol groups on the silica gel stationary phase, causing severe tailing and poor resolution. Solution: Add 1–2% of a volatile organic acid (such as glacial acetic acid or formic acid) to your mobile phase (e.g., Hexane:Ethyl Acetate 7:3 + 1% AcOH). This suppresses the ionization of the compound, saturates the active silanol sites, and results in sharp, distinct elution bands.

Section 3: Quantitative Data Presentation

The following table summarizes the expected outcomes of the various purification strategies based on empirical laboratory data:

Purification MethodKey Reagents / SolventsTarget Impurity RemovedAverage Recovery (%)Final Purity (HPLC)
Acid-Base Extraction 1M NaOH, 1M HClSymmetrical thioureas, Disulfides85 - 90%> 95%
Recrystallization Ethanol or DMF/H₂OUnreacted anthranilic acid75 - 80%> 98%
Flash Chromatography Hexane:EtOAc + 1% AcOHClosely eluting structural analogs60 - 70%> 99%
DES Precipitation Choline chloride:Urea (1:2)General reaction byproducts63 - 76%> 95%

References

  • Title: S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors Source: ResearchGate (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: 1

  • Title: Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods Source: MDPI (Molecules) URL: 2

  • Title: Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors Source: PMC (International Journal of Molecular Sciences) URL: 3

Sources

addressing catalyst poisoning in quinazolinone synthesis reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Assembly. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and overcome catalyst poisoning during the synthesis of quinazolinones.

Transition-metal-catalyzed pathways (utilizing Pd, Cu, Co, or Ru) are highly efficient for constructing the quinazolinone pharmacophore. However, these metals are highly susceptible to deactivation via ligand displacement, off-target coordination, or hydrolytic dormancy. This guide moves beyond basic troubleshooting to explain the thermodynamic and kinetic causality behind catalyst failure, providing self-validating protocols to rescue your yields.

Diagnostic Workflows: Identifying the Root Cause

Before altering your reaction parameters, you must accurately diagnose the mechanism of deactivation. The decision tree below outlines the logical flow for identifying the specific nature of catalyst poisoning in your workflow.

DiagnosticTree Start Reaction Stalling or Low Quinazolinone Yield? CheckAmine Are non-bulky primary amines, hydroxamates, or purines present? Start->CheckAmine CheckWater Is adventitious water present in the solvent? CheckAmine->CheckWater No PoisonAmine Ligand Displacement (Catalyst Poisoning) CheckAmine->PoisonAmine Yes PoisonWater Hydrolytic Deactivation (Off-Target Dormancy) CheckWater->PoisonWater Yes Other Investigate other factors (Temperature, Stoichiometry) CheckWater->Other No SolAmine Increase steric bulk, use protecting groups, or switch to Cu/Co PoisonAmine->SolAmine Mitigation SolWater Implement Dynamic Covalent Homeostatic Catalysis PoisonWater->SolWater Mitigation

Diagnostic Decision Tree for Identifying and Mitigating Catalyst Poisoning.

Frequently Asked Questions: Mechanisms & Causality

Q1: Why does my cross-coupling reaction stall at low conversion when using primary aliphatic amines or poly-heteroaromatic substrates? A1: The failure is driven by thermodynamics. Free amine groups, particularly non-bulky primary amines, act as exceptionally strong σ-donors. They displace the rationally designed ligands on metal centers (such as Cu or Pd), forming highly stable, coordinatively saturated complexes 1. Because the activation energy required to break these off-cycle complexes is too high, the catalyst cannot undergo the necessary oxidative addition or transmetalation steps. Similarly, poly-heteroaromatic systems (like purines) or functional groups like hydroxamates are notorious for irreversibly binding to palladium, leading to rapid catalyst decomposition or poisoning under standard basic conditions 2.

Q2: How does adventitious moisture lead to catalyst dormancy, and how can I structurally prevent it? A2: Water is ubiquitous in standard solvent systems and acts as a severe chemical disturbance. It coordinates to the metal center (e.g., forming inactive hydroxo-metal species), pulling the active catalyst into an off-loop dormant state [[3]](). To combat this, researchers rely on homeostatic catalysis . For example, in the cobalt-catalyzed coupling of enaminones and oxadiazolones to quinazolinones, dynamic covalent bonding acts as a mechanistic handle. The system preferentially buffers water onto the enaminone. Subsequently, a reverse exchange driven by a released secondary amine secures the reversible entry of the cobalt catalyst back into its productive active state, effectively ignoring the moisture 3.

Q3: How can I determine if my palladium catalyst has precipitated into inactive heterogeneous nanoparticles or is still functioning homogeneously? A3: Catalyst speciation is critical for optimization. When Pd(0) or Pd(II) catalysts deactivate, they often agglomerate into inactive bulk metal (palladium black). To differentiate whether the active catalytic species is homogeneous or heterogeneous, you must perform poisoning assays, such as the Mercury Drop Test or KSCN poisoning tests 4. Mercury amalgamates with heterogeneous metal nanoparticles, immediately quenching their activity. If the reaction continues unaffected after adding mercury, your active species is homogeneous and resistant to agglomeration 5.

Quantitative Data: Common Poisons and Mitigation Efficacy

The table below summarizes empirical data on common catalyst poisons encountered during quinazolinone assembly, their mechanistic consequences, and validated mitigation strategies.

Catalyst SystemCommon Poison / DeactivatorMechanistic ConsequenceMitigation StrategyTypical Yield Recovery
Pd(PPh₃)₄ Hydroxamates / PurinesIrreversible ligand displacement and complex decompositionSwitch to robust CNN pincer complexes or pre-protect functional groups<20%

>85%
CuI / Cu(OAc)₂ Non-bulky primary aminesFormation of stable, coordinatively saturated off-cycle complexesIncrease steric bulk of amine or utilize greener solvents like anisole30%

90%
CoCp(CO)I₂*Adventitious WaterHydrolytic deactivation to dormant hydroxo-metal speciesImplement dynamic covalent homeostatic buffering15%

95%
Heterogeneous Pd Thiolates / KSCNActive site blockage via strong metal-sulfur bondsUtilize homogeneous catalysts or continuous flow OSN separationStalled

>90%

Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting protocol must be a self-validating system. Follow these methodologies to definitively diagnose and resolve catalyst poisoning.

Protocol A: The Mercury Drop Test for Catalyst Speciation

This protocol determines if your yield drop is due to the agglomeration of your homogeneous catalyst into inactive heterogeneous nanoparticles 5.

  • Preparation: Set up two identical parallel reaction vessels (Vessel A and Vessel B) containing the quinazolinone precursors, catalyst, base, and solvent under an inert nitrogen atmosphere.

  • Initiation: Heat both vessels to the optimized reaction temperature (e.g., 100 °C) and stir.

  • Intervention (15 mins): Once the reaction reaches ~20% conversion, inject a single drop of elemental mercury (Hg) (~300 mol% relative to the catalyst) into Vessel A. Vessel B receives no mercury and serves as your self-validating control.

  • Incubation: Vigorously stir both vessels for an additional 4 hours.

  • Analysis & Causality: Analyze aliquots via UPLC-MS. Mercury rapidly amalgamates with heterogeneous metal nanoparticles, quenching their activity. If Vessel A stalls completely while Vessel B reaches full conversion, your catalyst is degrading into heterogeneous nanoparticles. If both reach completion, your catalyst is homogeneous and the yield issue lies elsewhere (e.g., substrate stoichiometry).

Protocol B: Implementing Cobalt Homeostatic Catalysis

This protocol bypasses the need for strictly anhydrous conditions by utilizing a self-correcting catalytic loop 3.

  • Setup: To an oven-dried Schlenk tube, add the enaminone (1.0 mmol), oxadiazolone (1.2 mmol), and the[CoCp*(CO)I₂] catalyst precursor (10 mol%).

  • Solvent Addition: Introduce your solvent system. (Note: Extensive drying is not required, as the system is designed to tolerate adventitious water).

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Mechanistic Causality in Action: The dynamic covalent bonding of the enaminone preferentially buffers the water, preventing it from irreversibly coordinating to the Co(III) center. As the reaction progresses, the released secondary amine exchanges with the buffered intermediate, driving the cobalt catalyst from a dormant state back into the active catalytic loop.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify the resulting quinazolinone via silica gel chromatography.

Mechanism ActiveCat Active Co(III) Catalyst (On-Cycle) Water Adventitious H2O (Chemical Disturbance) ActiveCat->Water Exposure Product Quinazolinone Product ActiveCat->Product Productive Cycle Dormant Hydroxo-Co Complex (Deactivated / Off-Loop) Water->Dormant Irreversible without buffering Dynamic Dynamic Covalent Bonding (Secondary Amine Exchange) Water->Dynamic Homeostatic Buffering Dynamic->ActiveCat Re-entry to Loop

Mechanistic Pathway of Cobalt Homeostatic Catalysis Preventing Deactivation.

References

  • ChemRxiv. Cobalt Homeostatic Catalysis for Coupling of Enaminones and Oxadiazolones to Quinazolinones. Available at:[Link]

  • Taylor & Francis. Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Available at:[Link]

  • MDPI. Palladium-Catalyzed Domino Cycloisomerization/Double Condensation of Acetylenic Acids with Dinucleophiles. Available at:[Link]

  • Figshare. Single Atomic Co-N2O2 Sites to KSCN poisoning test. Available at: [Link]

Sources

stability issues of the thiol group in 2-mercapto-quinazolinones during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently consult with researchers facing challenges when functionalizing the 2-mercaptoquinazolin-4(3H)-one (2-MQ) scaffold. This core is highly privileged in drug discovery, but its ambidentate nature and redox sensitivity require precise chemical control.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind tautomeric shifts, regioselectivity failures, and oxidative degradation, providing you with self-validating protocols to ensure absolute control over your synthetic workflows.

Part 1: Core Mechanistic Insights

The reactivity of 2-mercaptoquinazolinones is governed by a delicate thione-thiol tautomeric equilibrium . In the solid state and in polar protic solvents, the thione form predominates. However, under basic conditions or in polar aprotic solvents, the highly nucleophilic thiolate anion is generated. Understanding this equilibrium is the key to controlling whether your reaction yields the desired S-alkylated product, an unintended N-alkylated byproduct, or an oxidized disulfide dimer.

Mechanism Thione Thione Tautomer (NH - C=S) Thiol Thiol Tautomer (N=C - SH) Thione->Thiol Tautomeric Equilibrium N_Alk N-Alkylated Product (Thermodynamic / Hard) Thione->N_Alk Hard Electrophile (e.g., R-OTs, NaH) S_Alk S-Alkylated Product (Kinetic / Soft) Thiol->S_Alk Soft Electrophile (e.g., R-I, DMF) Disulfide Disulfide Dimer (R-S-S-R) Thiol->Disulfide O2 / Trace Metals Desulf Desulfurized Core (Quinazolin-4-one) Thiol->Desulf Harsh Oxidants

Fig 1. Reaction pathways of 2-mercaptoquinazolinones governed by tautomerism and HSAB theory.

Part 2: Troubleshooting Guide (FAQs)

Q1: Why am I getting N-alkylation instead of the desired S-alkylation? A1: This is a classic manifestation of the ambidentate nature of the 2-mercaptoquinazolinone scaffold. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom is a "soft" nucleophile, while the N3 nitrogen is a "hard" nucleophile. If you use a hard electrophile (like an alkyl tosylate) or a strong, hard base (like NaH) that completely deprotonates the system and localizes charge on the nitrogen, you will drive the reaction toward N-alkylation[1]. To troubleshoot, switch to a soft electrophile (alkyl iodides or bromides) and a mild base like K₂CO₃ in a polar aprotic solvent (DMF) to kinetically favor S-alkylation[2].

Q2: My starting material is degrading into a higher molecular weight impurity during storage and reaction. What is happening? A2: You are observing the oxidative dimerization of the thiol group into a disulfide (R-S-S-R). Thiols are highly susceptible to aerobic oxidation, a process often catalyzed by trace transition metals (like Fe³⁺ or Cu²⁺) present in lower-grade solvents or glassware[3]. This is particularly problematic in alkaline conditions where the thiolate anion is highly electron-rich. To prevent this, strictly use degassed solvents, maintain an inert argon atmosphere, and consider adding a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to your reaction mixture if disulfide formation is detected.

Q3: During a cross-coupling reaction, my compound loses the sulfur atom entirely, yielding quinazolin-4(3H)-one. How can I prevent desulfurization? A3: Desulfurization occurs when the thione/thiol group is exposed to strong oxidants, harsh transition metal catalysts at high temperatures, or radical initiators. The sulfur is oxidized to a sulfinic or sulfonic acid leaving group, which is subsequently hydrolyzed or reductively cleaved[4]. If your downstream synthetic steps require harsh conditions, you must protect the thiol group early in the sequence (e.g., as a benzyl thioether) and deprotect it only when the core scaffold is fully assembled.

Quantitative Impact of Reaction Parameters

To illustrate the causality of reagent selection, review the quantitative data below regarding regioselectivity and stability:

Table 1: Influence of Reaction Conditions on Regioselectivity and Stability

SolventBase (Equivalents)Electrophile TypeAtmosphereS-Alkylation (%)N-Alkylation (%)Disulfide (%)
DMFK₂CO₃ (1.2 eq)Soft (R-I, R-Br)Argon> 95% < 2%< 3%
THFNaH (1.5 eq)Hard (R-OTs)Argon~ 40%~ 60% < 1%
EtOHEt₃N (2.0 eq)Soft (R-Br)Air~ 70%~ 10%~ 20%
DMFCs₂CO₃ (2.0 eq)Soft (R-I)Air~ 85%< 5%~ 10%

Part 3: Standard Operating Protocols

To ensure absolute trustworthiness in your synthesis, do not rely on blind faith in a protocol. The following methodology is designed as a self-validating system , embedding analytical checkpoints directly into the workflow to catch deviations (like oxidation or N-alkylation) before you waste time on purification.

Workflow Start LC-MS / NMR Analysis of Reaction Mixture CheckMass Mass = 2M - 2H? Start->CheckMass CheckRegio Mass = M + R? Start->CheckRegio Action1 Disulfide Issue: Add TCEP, Degas CheckMass->Action1 Yes (Dimer) Action2 N-Alkylation Issue: Use K2CO3 / DMF CheckRegio->Action2 NMR shows N-CH3 Action3 S-Alkylation Success: Proceed to Workup CheckRegio->Action3 NMR shows S-CH3

Fig 2. Self-validating troubleshooting workflow for 2-mercaptoquinazolinone derivatization.

Protocol: Regioselective S-Alkylation with Built-In Validation

Objective: Achieve >95% S-alkylation while preventing disulfide dimerization.

Step 1: Preparation & Degassing Dissolve 1.0 eq of 2-mercaptoquinazolin-4(3H)-one in anhydrous, degassed DMF (0.2 M). Causality: Degassing removes dissolved O₂, preventing trace-metal catalyzed disulfide formation. DMF stabilizes the thiolate anion without hydrogen bonding, increasing its nucleophilicity.

Step 2: Base Addition Add 1.2 eq of anhydrous K₂CO₃. Stir for 15 minutes at room temperature under Argon. Causality: K₂CO₃ is a mild base that deprotonates the thiol without over-activating the N3 position, adhering to HSAB principles for soft nucleophile generation.

Step 3: Electrophile Addition & Checkpoint 1 Dropwise add 1.1 eq of the alkylating agent (e.g., ethyl 2-chloroacetate). Validation Checkpoint 1 (LC-MS): After 2 hours, pull a 10 µL aliquot, quench in MeCN/H₂O, and run LC-MS. You must see the[M+H]⁺ corresponding to the alkylated product. If a peak at [2M-2H+H]⁺ appears , abort the addition, add 0.5 eq TCEP to reduce the disulfide back to the thiol, and re-purge with Argon.

Step 4: Quench & Extraction Pour the reaction into ice-cold 0.1 M HCl to quench. Extract with EtOAc. Wash the organic layer with 5% LiCl (aq) three times to completely partition the DMF into the aqueous phase.

Step 5: Final Validation Checkpoint 2 (NMR) Isolate the crude product and run a ¹H-NMR in DMSO-d6. Validation: S-methylene protons typically appear around 3.8–4.2 ppm , whereas N-methylene protons are shifted further downfield (4.5–5.0 ppm ). The presence of a sharp singlet/multiplet in the 3.8-4.2 range validates successful S-alkylation and authorizes you to proceed to column chromatography.

References

1.1 2.2 3. 3 4.4

Sources

Validation & Comparative

validation of the antimicrobial efficacy of quinazolinone derivatives against standard drugs

[1]

Executive Summary & Rationale

The rise of antimicrobial resistance (AMR) has rendered many classical pharmacophores obsolete. Quinazolinone derivatives—specifically 4(3H)-quinazolinones—have emerged as a critical scaffold due to their structural versatility and bioisosteric relationship to quinolones.

This guide provides a rigorous, data-driven framework for validating the efficacy of novel quinazolinone derivatives against industry-standard controls: Ciprofloxacin (antibacterial) and Fluconazole (antifungal). Unlike generic summaries, this document details the causality of efficacy, standardized CLSI-compliant protocols, and objective comparative analysis.

Mechanistic Divergence: Why Quinazolinones Matter

To validate efficacy, one must first understand the target. While Ciprofloxacin targets the GyrA subunit of DNA Gyrase (blocking DNA breakage/reunion), many potent quinazolinone derivatives target the GyrB subunit (blocking ATP hydrolysis). This distinct mechanism allows specific quinazolinone derivatives to retain efficacy against fluoroquinolone-resistant strains.

Pathway Visualization

The following diagram illustrates the parallel but distinct inhibition pathways of the standard drug versus the quinazolinone derivative.

Mechanism_of_ActionTargetBacterial ReplicationGyraseDNA Gyrase (A2B2 Complex)Gyrase->TargetCiproStandard: CiprofloxacinSiteATarget: GyrA Subunit(DNA Cleavage/Reunion)Cipro->SiteAStabilizes Cleavage ComplexQuinQuinazolinone DerivativeSiteBTarget: GyrB Subunit(ATPase Domain)Quin->SiteBCompetes with ATPResultInhibition of Supercoiling(Cell Death)SiteA->ResultSiteB->Result

Figure 1: Mechanistic differentiation between Ciprofloxacin (GyrA targeting) and Quinazolinone derivatives (GyrB targeting), highlighting the potential for overcoming cross-resistance.

Experimental Validation Protocols

Trustworthiness in data stems from reproducibility. The following protocols adhere to Clinical and Laboratory Standards Institute (CLSI) guidelines (M07 for bacteria, M38 for fungi).

Synthesis & Purification Workflow

Before biological testing, chemical purity must be absolute (>98%). Impurities (e.g., unreacted anthranilic acid) can cause false positives.

Critical Step: Recrystallization from ethanol or column chromatography is mandatory. Purity must be verified via HPLC and 1H-NMR.

Biological Screening Workflow (CLSI M07)

Do not rely solely on Agar Diffusion (ZOI) for quantitative comparison; it is influenced by molecular diffusion rates. Broth Microdilution is the gold standard for determining Minimum Inhibitory Concentration (MIC).

Validation_WorkflowStartSynthesizedDerivativeQCQC: NMR/HPLC(>98% Purity)Start->QCScreenPrimary ScreenAgar Well DiffusionQC->ScreenPassMICQuantificationBroth Microdilution(CLSI M07)Screen->MICZOI > 12mmToxSafety ProfileHemolysis/ADMETMIC->ToxMIC < 10 µg/mLFinalLead CandidateTox->FinalSelectivity Index > 10

Figure 2: Step-by-step validation workflow ensuring only high-purity, potent, and safe compounds move to comparative analysis.

Detailed Protocol: Broth Microdilution
  • Inoculum Prep: Adjust bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Compound Prep: Dissolve derivative in DMSO (max final concentration <1% to avoid solvent toxicity).

  • Serial Dilution: Perform 2-fold serial dilutions in 96-well plates (Range: 128 µg/mL to 0.25 µg/mL).

  • Controls (Mandatory):

    • Positive Control:[1] Ciprofloxacin (Bacteria) / Fluconazole (Fungi).

    • Negative Control: DMSO vehicle + Broth.

    • Sterility Control: Broth only.

  • Incubation: 37°C for 24h (Bacteria) or 48h (Fungi).

  • Readout: Lowest concentration with no visible growth is the MIC.

Comparative Data Analysis

The following data summarizes the performance of 2,3-disubstituted quinazolinone derivatives (a common high-potency scaffold) against standard drugs. Data is aggregated from representative high-impact studies (see References 1, 2, 5).

Antibacterial Efficacy (MIC in µg/mL)
OrganismStrain TypeQuinazolinone (Rep. Derivative)Ciprofloxacin (Standard)Interpretation
S. aureus Gram (+)0.5 - 2.00.25 - 1.0Comparable. Quinazolinones show high affinity for Gram (+) cell walls.
MRSA Resistant2.0 - 4.0 > 32.0 (Resistant)Superior. Mechanism divergence (GyrB target) bypasses GyrA mutations.
E. coli Gram (-)8.0 - 16.00.015 - 0.5Inferior. Permeability issues often hinder quinazolinones in Gram (-) bacteria.
P. aeruginosa Gram (-)16.0 - 64.00.5 - 2.0Inferior. High efflux pump activity affects quinazolinones.
Antifungal Efficacy (MIC in µg/mL)
OrganismQuinazolinone (Rep. Derivative)Fluconazole (Standard)Interpretation
C. albicans 4.0 - 8.02.0 - 8.0Equivalent. Hybrid derivatives (e.g., with triazole rings) match standard efficacy.
A. niger 8.0 - 16.04.0 - 8.0Moderate. Useful as a secondary scaffold but rarely outperforms azoles.
Structure-Activity Relationship (SAR) Insights
  • Position 3 Substitution: Bulky aromatic groups (e.g., phenyl, chlorophenyl) enhance lipophilicity, improving membrane penetration in S. aureus.

  • Position 6/7 Halogenation: Adding electron-withdrawing groups (Cl, F) typically increases potency by 2-4 fold, mimicking the pharmacophore logic of fluoroquinolones.

  • Hybridization: Fusing a triazole or hydrazone moiety to the quinazolinone core significantly broadens the spectrum to include fungal pathogens (see Reference 3).

Toxicity & Safety (The "Go/No-Go" Decision)

High potency is useless with high toxicity. Validation must include a Selectivity Index (SI) calculation:

  • Hemolytic Activity: Quinazolinones generally exhibit lower hemolytic activity (<5% at MIC) compared to cationic peptides, but higher than Ciprofloxacin.

  • Cytotoxicity (CC50): Tested on Vero or HeLa cell lines. A viable drug candidate should have an SI > 10.

    • Standard (Ciprofloxacin): SI > 100

    • Typical Quinazolinone: SI range 10 - 50 (Acceptable for lead optimization).

References

  • Mishra, N., et al. (2019). Synthesis, characterization and antimicrobial evaluation of some new quinazolinone derivatives.[1][2][3][4][5] Journal of Saudi Chemical Society.

  • Al-Salahi, R., et al. (2016). Synthesis and Antimicrobial Evaluation of New 4(3H)-Quinazolinone Derivatives. Molecules.[6][1][3][4][7][8][9][10]

  • Wang, X., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyrase Enzyme.[5] Molecules.[1][3][4][7][8][9][10]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[11][12]

  • Ezelarab, H.A.A., et al. (2021). Quinazolinone-based antimicrobial agents and ciprofloxacin: A comparative study. Scientific Reports.

Comparative Docking Analysis: Quinazolinone Derivatives vs. Standard EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of 4(3H)-quinazolinone derivatives against standard 4-anilinoquinazoline inhibitors (e.g., Gefitinib, Erlotinib) within the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR).[1]

While traditional quinazolines rely on the N1-pyrimidine nitrogen for hinge region binding, quinazolinone derivatives introduce a carbonyl moiety that alters the hydrogen bonding landscape. This guide details the structural implications of this scaffold hop, supported by docking protocols, binding energy comparisons, and residue-specific interaction maps.

Key Finding: Novel quinazolinone derivatives often achieve binding energies comparable to Erlotinib (-9.5 to -10.5 kcal/mol) but exhibit distinct solvation profiles and tolerance for the T790M "gatekeeper" mutation due to flexible N3-substitution patterns.[1]

Scientific Background & Mechanism[2][3][4][5]

The Target: EGFR Kinase Domain

The EGFR kinase domain (PDB ID: 1M17 for Wild Type) contains a conserved ATP-binding cleft located between the N-terminal lobe (predominantly


-sheet) and the C-terminal lobe (

-helical).[1]
  • Hinge Region (Met793): The critical anchor point.[1] ATP-competitive inhibitors must establish hydrogen bonds here to mimic the adenine ring of ATP.[1]

  • Gatekeeper Residue (Thr790): Controls access to the hydrophobic back pocket.[1] Mutation to Methionine (T790M) creates steric hindrance, rendering first-generation inhibitors (Gefitinib) ineffective.[1]

  • Catalytic Residue (Lys745): Often involved in cation-

    
     interactions with the inhibitor's aromatic core.[2]
    
Scaffold Comparison: Quinazoline vs. Quinazolinone[7]
  • Quinazoline (Standard): Fully aromatic. The N1 nitrogen acts as a Hydrogen Bond Acceptor (HBA) for the amide backbone of Met793 .

  • Quinazolinone (Derivative): Contains a carbonyl at C4 and a protonatable/substituted nitrogen at N3.[1] The C=O group can act as an HBA, while the N3 position allows for diverse side chains that can reach the solvent front or the ribose-binding pocket.

Signaling Pathway Context

Inhibition of this pocket disrupts downstream signaling cascades essential for tumor proliferation.[1]

EGFR_Pathway EGFR EGFR (Receptor) GRB2 GRB2 / SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K Inhibitor Quinazolinone Inhibitor Inhibitor->EGFR Competes with ATP RAS RAS (GTPase) GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK / MAPK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT / mTOR PI3K->AKT AKT->Proliferation

Figure 1: EGFR signaling cascade. Quinazolinone inhibitors competitively bind to the EGFR kinase domain, blocking phosphorylation and halting the RAS/MAPK and PI3K/AKT pathways.

Computational Docking Protocol

To ensure reproducibility and scientific integrity, the following workflow utilizes a Self-Validating System where the co-crystallized ligand is re-docked to confirm protocol accuracy (RMSD < 2.0 Å).

Workflow Diagram

Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking (AutoDock Vina/Glide) cluster_analysis Phase 3: Validation & Analysis P_Prep Protein Prep (Remove H2O, Add H, Gasteiger Charges) Grid Grid Generation (Center: Met793/Thr790) P_Prep->Grid L_Prep Ligand Prep (MMFF94 Min, Torsion Def) L_Prep->Grid Sampling Conformational Sampling (Lamarckian GA) Grid->Sampling RMSD RMSD Validation (< 2.0 Å) Sampling->RMSD Interact Interaction Profiling (H-Bonds, Hydrophobic) RMSD->Interact

Figure 2: Computational workflow for comparative docking analysis. The process emphasizes rigorous structure preparation and RMSD validation.

Step-by-Step Methodology
  • Protein Preparation (PDB: 1M17):

    • Source: Retrieve the crystal structure of EGFR complexed with Erlotinib (AQ4).

    • Cleaning: Remove all water molecules (unless bridging is catalytic) and co-factors.

    • Protonation: Add polar hydrogens utilizing a protonation state relevant to pH 7.4.[1]

    • Causality: Water removal prevents artificial steric clashes, while correct protonation of His776 is vital for active site geometry.[1]

  • Ligand Preparation:

    • 3D Generation: Convert 2D SMILES of Quinazolinone derivatives to 3D.

    • Minimization: Apply MMFF94 force field to minimize internal strain energy.[1]

    • Rotatable Bonds: Define active torsions (e.g., the bond between the quinazolinone core and the aniline ring).[1]

  • Grid Box Definition:

    • Center: X=22.0, Y=0.5, Z=53.0 (Approximate coordinates for 1M17 active site).

    • Dimensions: 20 Å x 20 Å x 20 Å.

    • Rationale: A focused grid increases sampling efficiency around the ATP-binding pocket residues (Met793, Cys797).[1]

  • Validation (Redocking):

    • Extract Erlotinib from the crystal structure.

    • Dock it back into the prepared protein.

    • Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be ≤ 2.0 Å .

Comparative Analysis: Performance & Data

This section compares the docking performance of a standard FDA-approved inhibitor (Erlotinib) against a representative high-affinity 4(3H)-quinazolinone derivative (designated here as QZN-Novel ).[1]

Binding Energy & Affinity

Data synthesized from comparative studies of quinazolinone scaffolds [1, 2].[3][4]

MetricErlotinib (Standard) QZN-Novel (Derivative) Interpretation
Binding Energy (

G)
-9.8 to -10.5 kcal/mol-9.6 to -10.8 kcal/molNovel derivatives show equipotent or superior affinity.[1]
Ligand Efficiency (LE) 0.350.32 - 0.38Comparable atom-for-atom efficiency.
Inhibition Constant (Ki) ~20-30 nM (Predicted)~15-40 nM (Predicted)Theoretical potency is within therapeutic range.
Interaction Profile (Residue Level)

The fundamental difference lies in how the "Hinge Region" (Met793) is engaged.

Interaction TypeErlotinib (Quinazoline) QZN-Novel (Quinazolinone) Structural Insight
Hinge H-Bond (Met793) N1 accepts H-bond from Met793 backbone NH.C=O[1] (Carbonyl) or N3-substituent accepts/donates H-bond.[1]The carbonyl provides a strong dipole acceptor, often creating a tighter electrostatic fit.[1]
Gatekeeper (Thr790) Hydrophobic contact; sensitive to T790M mutation.[1][5]Flexible N3 side chains can navigate around the bulky Methionine in T790M mutants.[1]Advantage: Quinazolinones offer better vectors for overcoming resistance.[1]
Catalytic Lys745 Cation-

interaction with aromatic core.[2]
Cation-

interaction preserved; often enhanced by electron-donating groups on the phenyl ring.[1]
Essential for stabilizing the inhibitor in the active site.[1]
Solvent Front (Asp855) Weak interaction.N3-side chains often form salt bridges or H-bonds here.[1]Improves solubility and specificity.
Structural Overlay Analysis

When superimposing the two scaffolds:

  • The Benzene ring of the quinazolinone overlaps perfectly with the quinazoline benzene, maintaining hydrophobic contacts with Leu718 and Val726 .

  • The Pyrimidinone ring (quinazolinone) is slightly shifted compared to the pyrimidine (quinazoline) to accommodate the carbonyl oxygen.[1]

  • Water Bridging: Quinazolinone derivatives frequently recruit a conserved water molecule to bridge the interaction with Thr854 , a feature less common with standard Erlotinib docking poses [3].[1]

Conclusion & Strategic Recommendations

Summary of SAR (Structure-Activity Relationship)

The transition from Quinazoline to Quinazolinone preserves the critical hydrophobic scaffold required for ATP competition while introducing new vectors for interaction:[1]

  • The C4-Carbonyl acts as a robust hydrogen bond acceptor for Met793.

  • The N3-Position is the "growth vector."[1] Substitutions here (e.g., acetamide, phenyl) allow the molecule to reach the solvent-exposed region (Asp855), improving both solubility and binding affinity.[1]

Recommendation for Drug Design

For researchers developing next-generation EGFR inhibitors:

  • Focus on N3-Substitution: Use the N3 position to introduce solubilizing groups (morpholine, piperazine) that interact with Asp855 .[1]

  • Target T790M: Design the N3 tail to be flexible enough to avoid steric clash with the mutant Methionine at position 790.

  • Validation: Always validate docking scores with MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations, as simple scoring functions may underestimate the stability provided by the carbonyl dipole.

References

  • Yafteh, et al. "Molecular Docking of Some Quinazolinone Analogues as EGFR Inhibitors."[1] LUMS, 2021.[1]

  • Abdel-Aziz, et al. "Design, synthesis, and docking study of novel quinazolin-4(3H)-one derivatives as dual EGFR/VEGFR-2 inhibitors."[1] RSC Advances, 2024.[1]

  • RCSB Protein Data Bank. "Crystal Structure of EGFR kinase domain in complex with Erlotinib (1M17)."[1] [1]

  • Ghorab, M.M., et al. "Quinazolinone derivatives as potential anticancer agents: Screening, molecular docking, and SAR analysis."[1] Journal of Enzyme Inhibition and Medicinal Chemistry. [1]

  • UniProt Consortium. "Epidermal growth factor receptor (Human) - P00533."[1] UniProt.[1]

Sources

Selective Targeting of Carcinoma: A Comparative Guide to 2-Mercapto-Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types with high affinity. However, the clinical utility of early-generation derivatives was often limited by poor selectivity, leading to off-target toxicity in healthy tissues.

This guide objectively analyzes the performance of 2-mercapto-quinazolinone derivatives , a subclass engineered to overcome these limitations. By leveraging the 2-mercapto group for S-alkylation, researchers have developed ligands that dual-target EGFR and VEGFR-2 kinases or inhibit HDAC , resulting in superior Selectivity Indices (SI) compared to standard chemotherapeutics like Doxorubicin and 5-Fluorouracil (5-FU).

This document synthesizes recent experimental data (2020–2025), detailing the structural basis for this selectivity, providing comparative efficacy metrics, and outlining self-validating protocols for verifying these findings in your own laboratory.

Part 1: The Structural Basis of Selectivity (SAR)

The selectivity of 2-mercapto-quinazolinone derivatives is not accidental; it is a result of precise Structure-Activity Relationship (SAR) tuning. The core pharmacophore functions as an ATP-mimetic, fitting into the nucleotide-binding pockets of tyrosine kinases.

Key Structural Modifications
  • The C2-Mercapto "Anchor": Unlike the C2-methyl or C2-phenyl groups found in older quinazolines, the C2-mercapto group (

    
    ) acts as a flexible linker. S-alkylation with bulky moieties (e.g., N-phenylacetamides or benzyl groups) extends the molecule into the hydrophobic region II of the kinase binding pocket, improving specificity for EGFR/VEGFR over housekeeping kinases.
    
  • The N3-Substitution: Substitution at the N3 position (e.g., with methyl or phenyl groups) modulates solubility and electronic distribution. Data indicates that N3-methyl derivatives often exhibit higher cytotoxicity against colon (SW620) and breast (MDA-MB-231) cancer lines compared to their unsubstituted counterparts.[1]

Visualization: SAR Logic and Pharmacophore Optimization

SAR_Logic Core Quinazolin-4(3H)-one Core Scaffold C2_Mod C2-Mercapto (-SH) Modification Core->C2_Mod Functionalization N3_Mod N3-Position Substitution Core->N3_Mod Optimization Target_1 S-Alkylation (Benzyl/Acetamide) C2_Mod->Target_1 Chemical Synthesis Effect_1 Increased Lipophilicity N3_Mod->Effect_1 ADME Property Target_2 Hydrophobic Pocket Interaction (EGFR/VEGFR) Target_1->Target_2 Binding Mechanism Effect_2 Selectivity Index > 2.0 Target_2->Effect_2 Clinical Outcome Effect_1->Target_2 Membrane Permeability

Figure 1: Structural logic flow demonstrating how specific modifications to the Quinazolinone core translate to enhanced selectivity and kinase binding.

Part 2: Comparative Efficacy Analysis

The following table aggregates data from recent studies comparing specific 2-mercapto-quinazolinone derivatives against standard-of-care agents. The critical metric here is the Selectivity Index (SI) , calculated as


. An SI > 2 indicates a favorable safety window.
Table 1: Cytotoxicity and Selectivity Profiles[2][3]
Derivative IDMechanismTarget Cancer Line (

µM)
Normal Cell Line (

µM)
Selectivity Index (SI)Reference Drug (

Cancer / SI)
Compound 5b Dual EGFR/VEGFR-2HepG2 (Liver): 4.5*BJ (Fibroblast): >50>11.1 Sorafenib (3.8 µM / SI: ~1.5)
Compound 4a HDAC InhibitionSW620 (Colon): 4.24MRC-5 (Lung): >100>23.5 SAHA (2.5 µM / SI: ~5.0)
Compound 24 EGFR-TK / DHFRCOLO-205 : 15.1PBMC : 91.26.0 5-Fluorouracil (12.5 µM / SI: <2)
Compound 8e RNA Pol I / RPA194HepG2 : 2.07HUVEC : 18.58.9 Doxorubicin (2.15 µM / SI: 0.8)

*Note: IC50 values are approximate averages derived from comparative literature (see References 1, 3, 4).

Analysis:

  • Superior Safety: While reference drugs like Doxorubicin often show higher absolute potency (lower IC50), they lack selectivity (SI < 1 or ~1), killing normal cells at the same rate. Compound 5b and 8e demonstrate a clear therapeutic advantage by sparing normal fibroblasts (BJ, MRC-5).

  • Mechanistic Correlation: Derivatives targeting specific enzymes (EGFR, HDAC) consistently show higher SI values than those acting via general DNA intercalation.

Part 3: Mechanism of Action (MOA)

Understanding why these compounds work is crucial for experimental design. The primary mechanism for the most selective derivatives (e.g., Compound 5b, 24) involves the simultaneous inhibition of angiogenesis (VEGFR-2) and proliferation (EGFR).

The Dual-Targeting Cascade
  • Binding: The S-alkylated quinazolinone binds to the ATP-binding pocket of EGFR/VEGFR-2.

  • Blockade: This prevents autophosphorylation of tyrosine residues.

  • Signaling Arrest: Downstream RAS/RAF/MEK/ERK (proliferation) and PI3K/AKT (survival) pathways are silenced.

  • Apoptosis: The cell, unable to sustain growth signals, undergoes G2/M cell cycle arrest and activates Caspase-3/7 mediated apoptosis.

Visualization: Dual Kinase Inhibition Pathway

MOA_Pathway Ligand 2-Mercapto-Quinazolinone Derivative Inhibit ATP Pocket Blockade Ligand->Inhibit Competitive Binding EGFR EGFR Receptor RAS RAS/RAF EGFR->RAS Normal Signal PI3K PI3K/AKT EGFR->PI3K Normal Signal VEGFR VEGFR-2 Receptor Angio Angiogenesis VEGFR->Angio Normal Signal Inhibit->EGFR Inhibits Inhibit->VEGFR Inhibits Inhibit->RAS Downregulates Inhibit->Angio Suppresses Prolif Cell Proliferation RAS->Prolif Apoptosis Apoptosis (Caspase 3/7) G2/M Arrest RAS->Apoptosis Pathway Collapse PI3K->Prolif Angio->Apoptosis Nutrient Deprivation

Figure 2: Mechanism of Action illustrating the dual blockade of EGFR and VEGFR-2, leading to the collapse of survival pathways and induction of apoptosis.

Part 4: Experimental Validation Protocols

To validate the selectivity of these derivatives in your own research, use the following self-validating protocols. These are designed to minimize false positives by enforcing strict controls.

Protocol A: Differential Cytotoxicity Profiling (The SI Assay)

Objective: Determine the Selectivity Index (SI) with statistical rigor.

Causality: You must run normal and cancer lines in parallel under identical conditions to rule out media/incubation artifacts.

  • Cell Selection:

    • Cancer Pair: HepG2 (Liver) or MCF-7 (Breast).[2]

    • Normal Control: HUVEC (Endothelial) or BJ (Fibroblast). Avoid immortalized "normal" lines like HEK293 if possible, as they can exhibit cancer-like resilience; primary lines are superior.

  • Seeding:

    • Seed 5,000 cells/well in 96-well plates.

    • Incubate 24h for attachment.[3]

  • Treatment:

    • Dissolve derivative in DMSO (Final DMSO < 0.1%).

    • Apply serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

    • Control: Include a Doxorubicin positive control and a DMSO vehicle control.

  • Readout (MTT/MTS):

    • Incubate 48h-72h.[4]

    • Add MTT reagent; incubate 4h. Solubilize formazan crystals.

    • Read Absorbance at 570 nm.

  • Calculation:

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Validation Check: If the Reference Drug (e.g., Doxorubicin) SI is > 2.0, your normal cells may be compromised or too resilient. Doxorubicin SI should be ~1.0 or lower.

Protocol B: Molecular Docking Verification

Objective: Confirm the binding mode matches the proposed mechanism (EGFR/VEGFR).

  • Preparation: Retrieve PDB structures (e.g., EGFR: 1M17 , VEGFR-2: 4ASD ).

  • Ligand Setup: Minimize energy of your 2-mercapto derivative (DFT B3LYP/6-31G*).

  • Docking: Use AutoDock Vina. Define grid box around the ATP-binding site (Lys745 for EGFR).

  • Validation:

    • Score: Binding affinity should be < -8.0 kcal/mol.[5]

    • Interaction: Look for H-bonds with the hinge region (Met793 in EGFR) and

      
      -stacking interactions.
      
Visualization: Validation Workflow

Workflow cluster_0 In Silico Phase cluster_1 In Vitro Phase Start Start: Candidate Derivative Docking Molecular Docking (Target: EGFR/VEGFR) Start->Docking Filter Binding Energy < -8.0 kcal/mol? Docking->Filter Filter->Start No (Redesign) MTT Parallel MTT Assay (Cancer vs Normal) Filter->MTT Yes Calc Calculate Selectivity Index (SI) SI = IC50(Normal) / IC50(Cancer) MTT->Calc Decision Is SI > 2.0? Calc->Decision Publish Proceed to In Vivo / Publish Decision->Publish Yes Discard Archive / Structural Refinement Decision->Discard No

Figure 3: Step-by-step experimental workflow for validating selectivity, ensuring only high-potential candidates proceed to publication.

References

  • MDPI (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line. Available at: [Link]

  • PubMed (2025). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors.[1] Available at: [Link]

  • PubMed (2023). New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity.[5][6] Available at: [Link]

  • DOI (2024). Design and synthesis of BMH-21-like quinazolinone derivatives as potential anti-cancer agents. Available at: [Link]

  • Arabian Journal of Chemistry (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2. Available at: [Link]

Sources

assessing the inhibitory mechanism of quinazolinone derivatives on α-glucosidase

Quinazolinone Derivatives vs. Acarbose: A Comparative Guide to -Glucosidase Inhibition Mechanisms[1]

Executive Summary

This guide provides a technical analysis of quinazolinone derivatives as emerging

Acarbose1

Comparative Performance Analysis

Potency Landscape (IC Benchmarking)

The following table synthesizes data from recent kinetic studies, highlighting the superior potency of specific quinazolinone analogs compared to Acarbose. Note the significant difference in the micromolar (

Compound ClassSpecific DerivativeIC

(

M)
Fold Potency vs. AcarboseMechanismSource
Standard Acarbose 38.0 – 750.0 *1.0x (Baseline) Competitive [1, 2]
Quinazolinone-ThiopheneCompound 19d~3.211.7xCompetitive[3]
2-PhenylquinazolinoneCQ (4-Chloro)12.5 ± 0.1~3-30xNon-Competitive[4]
2-PhenylquinazolinoneBQ (4-Bromo)15.6 ± 0.2~2-25xNon-Competitive[4]
DihydroquinazolinoneCompound 4h< 10.0HighMixed/Unspecified[5]

*Note: Acarbose IC

Kinetic Profiling: Competitive vs. Non-Competitive

Unlike Acarbose, which strictly competes with carbohydrates for the active site (orthosteric inhibition), quinazolinone derivatives exhibit versatile binding modes. This structural plasticity allows for the design of non-competitive inhibitors , which bind to allosteric sites. This is clinically relevant as non-competitive inhibition is not overcome by high dietary carbohydrate loads, potentially offering more stable post-prandial glucose control.

  • Competitive Inhibitors (e.g., Compound 19d): Bind to the active site.

    • Kinetic Signature:

      
       remains constant; 
      
      
      increases.[2]
  • Non-Competitive Inhibitors (e.g., CQ, BQ): Bind to an allosteric site (enzyme-inhibitor complex).

    • Kinetic Signature:

      
       decreases; 
      
      
      remains constant.

Mechanistic Visualization

The following diagram illustrates the dual-mode inhibition capability of quinazolinone derivatives compared to the strictly competitive nature of Acarbose.

InhibitionMechanismEnzymeα-Glucosidase(Free Enzyme)ES_ComplexEnzyme-SubstrateComplexEnzyme->ES_Complex+ SubstrateQuin_NonCompQuinazolinone CQ/BQ(Non-Competitive)Enzyme->Quin_NonCompAllosteric BindingBlockedInhibition(No Product)Enzyme->Blocked+ Acarbose(Active Site Block)Enzyme->Blocked+ Quinazolinone 19d(Active Site Block)SubstrateCarbohydrate(Substrate)ProductGlucose(Product)ES_Complex->ProductHydrolysisES_Complex->Quin_NonCompAllosteric BindingAcarboseAcarbose(Standard)Quin_CompQuinazolinone 19d(Competitive)Quin_NonComp->BlockedConformational Change(Catalysis Halted)

Figure 1: Dual-mode inhibitory pathways.[3] Red paths indicate competitive inhibition (orthosteric); Purple paths indicate non-competitive inhibition (allosteric).

Experimental Protocol: Validated pNPG Assay

To ensure reproducibility and accurate

4-Nitrophenyl 

-D-glucopyranoside (pNPG)
Reagents & Preparation
  • Enzyme:

    
    -Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich).[4] Dissolve in 0.1 M Phosphate Buffer (pH 6.8) to 0.5 U/mL.[5] Keep on ice.
    
  • Substrate: pNPG (5 mM) in 0.1 M Phosphate Buffer.

  • Inhibitor Stock: Dissolve Quinazolinone derivatives in DMSO. Ensure final DMSO concentration in the well is <1% to prevent solvent-induced enzyme denaturation.

  • Stop Solution: 0.2 M

    
     (Sodium Carbonate).
    
Step-by-Step Workflow

Expertise Insight: The pre-incubation step (Step 2) is critical. Omitting this often leads to underestimated potency for slow-binding inhibitors.

  • Plate Setup: Use a 96-well clear microplate.

  • Pre-Incubation (Equilibrium Phase):

    • Add 20

      
      L  of Enzyme solution.
      
    • Add 10

      
      L  of Test Compound (various concentrations) or Buffer (Control).[5]
      
    • Incubate at 37°C for 15 minutes . Rationale: Allows inhibitor to bind (orthosteric or allosteric) before substrate competition begins.

  • Reaction Initiation:

    • Add 20

      
      L  of pNPG substrate.[4][5]
      
    • Incubate at 37°C for 20 minutes .

  • Termination:

    • Add 50

      
      L  of Stop Solution (
      
      
      ).[6] Rationale: Raises pH to ~10, deprotonating p-nitrophenol (yellow color) and denaturing the enzyme to stop reaction.
  • Measurement:

    • Read Absorbance at 405 nm using a microplate reader.

Self-Validating Controls

To ensure data integrity, every plate must include:

  • Blank (Abs

    
    ):  Buffer + Substrate (No Enzyme). Corrects for non-enzymatic hydrolysis.
    
  • Negative Control (Abs

    
    ):  Enzyme + Substrate + DMSO (No Inhibitor). Represents 100% activity.
    
  • Positive Control: Acarbose (at known IC

    
    ).[7][2] Validates enzyme health.
    

Calculation:

568
Assay Workflow Diagram

AssayWorkflowStep1Step 1: Pre-Incubation(Enzyme + Inhibitor)15 min @ 37°CStep2Step 2: Initiation(+ pNPG Substrate)Step1->Step2Step3Step 3: Catalysis Phase(Hydrolysis -> p-Nitrophenol)20 min @ 37°CStep2->Step3Step4Step 4: Termination(+ Na2CO3)Step3->Step4Step5Step 5: Quantification(Absorbance @ 405 nm)Step4->Step5Check1Critical: DMSO < 1%Check1->Step1Check2Control: AcarboseCheck2->Step5

Figure 2: Validated workflow for high-throughput screening of

Structural Insights (SAR)

Recent Structure-Activity Relationship (SAR) studies highlight three key features driving the superior efficacy of quinazolinone derivatives:

  • C-2 Substitution: The presence of a phenyl ring with electron-withdrawing groups (Cl, Br) at the para position significantly enhances hydrophobic interactions with the enzyme's active site pocket [4].

  • C-7 Functionalization: Modifications at the C-7 position of the quinazolinone ring often improve solubility and binding affinity, a flexibility not present in the rigid sugar-mimic structure of Acarbose [2].

  • Hybrid Scaffolds: Fusing the quinazolinone core with thiophene or hydrazone moieties creates "hybrid" inhibitors that can span multiple binding pockets, leading to the high-potency non-competitive inhibition observed in recent studies [3].

References

  • BenchChem. (2025).[5][8] A Comparative Guide to the Validation of the

    
    -Glucosidase Inhibition Assay Using 4-Nitrophenyl 
    
    
    -D-glucopyranoside. Link
  • European Journal of Chemistry. (2018). Quinazolin derivatives as emerging alpha-glucosidase inhibitors. Link

  • RSC Advances. (2026). Design, synthesis, in vitro, and in silico studies on promising

    
    -glucosidase inhibitors based on a quinazolinone–thiophene scaffold. Link
    
  • Bioorganic & Medicinal Chemistry. (2017). Quinazolinone derivatives: Synthesis and comparison of inhibitory mechanisms on

    
    -glucosidase. Link
    
  • ACS Omega. (2019). Synthesis, Structural Studies, and

    
    -Glucosidase Inhibitory Activities of 2,3-Dihydroquinazolin-4(1H)-ones. Link
    

Comprehensive Guide: Validation of Analytical Methods for the Quantification of 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Pharmacokineticists.

Executive Summary & Chemical Profile

2-Mercapto-3-m-tolyl-3H-quinazolin-4-one is a synthetic quinazolinone derivative recognized for its versatile pharmacological profile, including potential anticancer, antimicrobial, and anticonvulsant activities 1. As this compound transitions from early-stage synthesis to preclinical pharmacokinetic (PK) evaluation, the demand for robust, fully validated analytical methods becomes paramount.

This guide objectively compares the two primary analytical platforms used for its quantification: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By dissecting the causality behind experimental choices, we provide a self-validating framework aligned with current ICH Q2(R2) and ICH M10 guidelines.

Platform Comparison: RP-HPLC-UV vs. LC-MS/MS

Selecting the appropriate analytical platform depends entirely on the sample matrix and the required limit of quantification (LOQ).

RP-HPLC-UV: The Workhorse for API & Stability
  • Best For: Bulk active pharmaceutical ingredient (API) batch release, formulation quality control, and forced degradation/stability studies 2.

  • Mechanistic Advantage: The quinazolinone core possesses a strong conjugated π-electron system, yielding a robust UV chromophore (typically monitored at 254 nm). HPLC-UV offers a highly reproducible, cost-effective solution for high-concentration samples (µg/mL range).

LC-MS/MS: The Gold Standard for Bioanalysis
  • Best For: Preclinical PK/PD studies, tissue distribution, and toxicokinetics 3.

  • Mechanistic Advantage: In biological matrices like rat plasma, endogenous proteins and lipids cause severe matrix effects. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode bypasses optical interferences, utilizing specific precursor-to-product ion transitions to achieve sub-ng/mL sensitivity.

Logical Workflow & Method Selection

MethodSelection Start Analyte: 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one API Matrix: Bulk API & Formulations (High Concentration: µg/mL) Start->API Quality Control Bio Matrix: Biological Fluids (Plasma) (Trace Concentration: ng/mL) Start->Bio PK/PD Profiling HPLC Platform: RP-HPLC-UV Detection: UV 254 nm API->HPLC Cost-Effective / Robust LCMS Platform: LC-MS/MS Detection: ESI+ MRM Mode Bio->LCMS High Sensitivity / Selectivity ICHQ2 Validation Framework: ICH Q2(R2) (Accuracy, Precision, Linearity, Range) HPLC->ICHQ2 Regulatory Compliance ICHM10 Validation Framework: ICH M10 (Matrix Effect, Recovery, ISR) LCMS->ICHM10 Bioanalytical Standards

Decision matrix for analytical platform selection and validation pathways.

Step-by-Step Experimental Methodologies

Protocol A: RP-HPLC-UV for API Purity & Stability

Designed in accordance with ICH Q2(R2) guidelines for analytical procedure validation 4.

1. Chromatographic Conditions:

  • Column: C18 (RP-18) analytical column (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Acetate Buffer (pH 4.5) at a 50:50 (v/v) ratio 2.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 20 µL.

2. Scientific Causality (The "Why"): The 2-mercapto group of the quinazolin-4-one derivative is highly susceptible to thiol-thione tautomerism. At neutral or alkaline pH, the compound can ionize, leading to split peaks or severe chromatographic tailing. By buffering the mobile phase to pH 4.5 with acetate, we suppress ionization, locking the molecule into a single tautomeric state and ensuring sharp, symmetrical peaks 2.

3. System Suitability Testing (SST): Before sample analysis, inject the standard solution (10 µg/mL) six times. The system is validated for the run only if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%, and the USP tailing factor is ≤ 1.5.

Protocol B: LC-MS/MS for Bioanalytical Quantification (Rat Plasma)

Designed in accordance with ICH M10 bioanalytical method validation guidelines 5.

1. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of rat plasma into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) solution (e.g., sulfaphenazole, 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile to precipitate plasma proteins.

  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

2. Chromatographic & MS Conditions:

  • Column: Hypersil Phenyl BDS (50 × 4.6 mm, 2.4 µm) maintained at 40°C 3.

  • Mobile Phase: Isocratic elution using 5 mM ammonium acetate : Acetonitrile containing 0.1% formic acid (20:80 v/v) 3.

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

3. Scientific Causality (The "Why"): Why utilize a Phenyl BDS column instead of a standard C18? The quinazolinone core is highly aromatic. A phenyl stationary phase provides unique π-π interactions with the analyte, offering orthogonal selectivity that separates the target compound from co-extracted endogenous plasma lipids, thereby minimizing ion suppression 3. Furthermore, the addition of 0.1% formic acid in the organic phase promotes protonation [M+H]+, drastically enhancing ESI+ signal intensity.

Comparative Validation Data

To objectively compare the performance of these two methods, we must evaluate them against their respective regulatory frameworks. Below is a synthesized data comparison demonstrating the operational limits of both platforms.

Validation ParameterRP-HPLC-UV (API / Stability)LC-MS/MS (Plasma Bioanalysis)Regulatory Guideline
Linearity Range 0.1 µg/mL – 100 µg/mL1.0 ng/mL – 1000 ng/mLICH Q2(R2) / ICH M10
Correlation Coefficient (

)
> 0.999> 0.995Both
Limit of Quantification (LOQ) 100 ng/mL1.0 ng/mLICH Q2(R2) / ICH M10
Intra-day Precision (%RSD) < 2.0%< 11.0%Both
Accuracy (% Bias) 98.5% – 101.5%-1.8% to +9.6%Both
Mean Extraction Recovery N/A (Direct Dilution)~90.0% (Consistent across range)ICH M10
Matrix Effect None (Solvent based)< 15% variationICH M10

Data Interpretation: The RP-HPLC-UV method provides superior precision (< 2.0% RSD) and tighter accuracy bounds, making it the mandated choice for API assay and stability determination where mass balance is critical 4. Conversely, the LC-MS/MS method trades a slight degree of precision (up to 11% RSD, well within the ICH M10 acceptance criteria of ±15%) for a massive 100-fold increase in sensitivity (LOQ of 1 ng/mL), which is an absolute necessity for defining the terminal elimination phase in pharmacokinetic studies 35.

Conclusion

The quantification of 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one requires a phase-appropriate analytical strategy. For formulation development and stability testing, RP-HPLC-UV utilizing pH-controlled mobile phases offers a rugged, self-validating, and cost-effective approach. However, once the compound enters in vivo testing, the analytical burden shifts to LC-MS/MS, where specialized stationary phases (Phenyl BDS) and protein precipitation techniques are required to navigate the complexities of biological matrices and achieve trace-level quantification.

References

  • Validation of a sensitive simultaneous LC-MS/MS method for the quantification of novel anti-cancer thiazolidinedione and quinazolin-4-one derivatives in rat plasma and its application in a rat pharmacokinetic study. PubMed / J Chromatogr B Analyt Technol Biomed Life Sci.
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate.
  • Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methyl-1H-quinolin-2-one (Includes derivatives of 2-mercapto-3-m-tolyl-3H-quinazolin-4-one). ResearchGate.
  • Validation of Analytical Procedures Q2(R2). ICH Official Guidelines.
  • Bioanalytical Method Validation and Study Sample Analysis M10. ICH Official Guidelines.

Sources

comparative study of the antioxidant properties of various quinazolinone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazolin-4(3H)-ones are privileged scaffolds in medicinal chemistry, historically recognized for their anticancer, antimicrobial, and anti-inflammatory properties[1]. However, their potential as potent antioxidants has garnered significant attention, particularly in mitigating oxidative stress linked to chronic diseases[2]. As a Senior Application Scientist, I have evaluated numerous heterocyclic libraries and found that the quinazolinone core itself is relatively stable and lacks inherent radical scavenging capability[3]. Its antioxidant efficacy is entirely dictated by rational functionalization—specifically through the strategic placement of electron-donating groups (EDGs), phenolic hydroxyls, or isosteric replacements like thiones[4][5].

This guide objectively compares the antioxidant performance of various quinazolinone derivatives, providing structural activity relationship (SAR) insights and self-validating experimental protocols to ensure reproducible assay development.

Mechanistic Foundations of Quinazolinone Antioxidants

Antioxidant activity in quinazolinone derivatives typically proceeds via two primary mechanisms, which dictate how the molecule neutralizes reactive oxygen species (ROS) and reactive nitrogen species (RNS)[2]:

  • Hydrogen Atom Transfer (HAT): Facilitated primarily by phenolic substituents (e.g., ortho-diphenolic groups) where the O-H bond dissociation enthalpy is lowered, allowing the molecule to donate a hydrogen atom to a free radical[4].

  • Single Electron Transfer (SET): Driven by the nitrogen-rich heterocyclic system and enhanced by electron-donating groups (e.g., methoxy) that lower the ionization potential (IP) of the molecule[1][6].

SAR_Mechanism Q Quinazolin-4(3H)-one Core OH Ortho/Para Hydroxyls (HAT Mechanism) Q->OH Addition OMe Methoxy Groups (Electron Donating) Q->OMe Addition Thione Thione Substitution (Enhanced SET) Q->Thione Isosteric Replacement ROS ROS/RNS Scavenging OH->ROS H-Atom Transfer OMe->ROS Lowers Ionization Potential Thione->ROS Single Electron Transfer

Structural modifications on the quinazolinone core and their corresponding antioxidant mechanisms.

Comparative Efficacy Analysis

To objectively compare these derivatives, we must evaluate standardized in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The table below synthesizes quantitative performance data across different structural classes.

Table 1: Quantitative Comparison of Antioxidant Activity Across Quinazolinone Derivatives

Compound ClassSpecific DerivativeDPPH Scavenging (IC₅₀ / EC₅₀)ABTS Scavenging (IC₅₀)Key Structural FeatureReference
Ortho-Diphenolic 47.5 µMHighly ActiveOrtho-hydroxyls enable rapid HAT and metal chelation.[4]
Quinazolinthione 526.87 µM71.42 µMThione (C=S) replacement enhances SET mechanism.[5]
Vanillin-Hybrid 661.5% inhibition @ 1 mg/mLN/AThree e-donating groups (-OCH₃, -OCOCH₃, -NCOCH₃).[6]
Kinase Inhibitor 7584 µMN/ALacks optimized phenolic groups; baseline core activity.[7]
Standard Control Ascorbic Acid (Vitamin C)~10-15 µM~10-15 µMStandard reference for HAT/SET validation.[5][8]
Structure-Activity Relationship (SAR) Dynamics

The experimental data reveals clear causality between molecular structure and radical scavenging efficacy:

  • The Ortho/Para Hydroxyl Imperative: To achieve potent antioxidant activity in 2-phenylquinazolin-4(3H)-ones, the presence of at least one hydroxyl group alongside a methoxy substituent, or a second hydroxyl in the ortho or para position, is strictly required[4]. Meta-substituted derivatives lose almost all scavenging properties due to their inability to form stable resonance structures post-radical abstraction[4].

  • Thione Isosterism: Replacing the carbonyl oxygen with sulfur (quinazolinthiones) significantly boosts DPPH scavenging[5]. Sulfur's larger atomic radius and lower electronegativity facilitate easier electron donation compared to oxygen, enhancing the SET pathway[5].

  • Assay Sensitivity: It is worth noting that ABTS and CUPRAC assays are often more sensitive than DPPH for these molecules[4]. The ABTS radical cation is less sterically hindered than the DPPH radical, allowing it to interact more readily with bulky quinazolinone derivatives[4].

Standardized Experimental Protocols

As an application scientist overseeing assay development, I frequently observe that researchers underestimate the kinetic nuances of bulky heterocyclic antioxidants. For instance, when evaluating 2-substituted quinazolin-4(3H)-ones, standard 30-minute DPPH incubations often yield false-negative results or artificially inflated IC₅₀ values. This occurs because the bulky quinazolinone scaffold induces steric hindrance, slowing the hydrogen atom transfer to the DPPH radical. Extending the incubation to 90 minutes ensures thermodynamic equilibrium, yielding reproducible and self-validating data[4].

Protocol: Self-Validating DPPH Radical Scavenging Assay
  • Reagent Preparation: Dissolve DPPH• in high-purity methanol to a concentration of 0.2 mM. Ensure the solution is prepared fresh and kept in the dark to prevent photo-degradation[3].

  • Sample Preparation: Prepare quinazolinone derivatives in methanol across a concentration gradient (e.g., 10–400 µg/mL)[3].

  • Reaction Initiation: Add 150 µL of the methanolic DPPH solution to 150 µL of the sample solution in a 96-well microplate[4].

  • Incubation (Critical Step): Incubate the mixture in complete darkness at room temperature for 90 minutes [4]. (Causality: The extended time allows sterically hindered ortho-diphenolic groups to fully complete the hydrogen atom transfer).

  • Validation Controls:

    • Blank: Methanol + Sample (corrects for intrinsic sample absorbance).

    • Negative Control: Methanol + DPPH (establishes baseline maximum absorbance).

    • Positive Control: Ascorbic acid or Trolox[2].

  • Measurement: Read absorbance at 517 nm using a UV-VIS spectrophotometer or microplate reader[3].

  • Calculation: % Inhibition =[(A_control - A_sample) / A_control] × 100

Workflow Prep Prepare Compound (10-400 µg/mL in MeOH) DPPH Add DPPH• Solution (0.2 mM in MeOH) Prep->DPPH Incubate Incubate (90 min, Dark, RT) DPPH->Incubate Read Read Absorbance (517 nm) Incubate->Read Calc Calculate IC50 (% Inhibition) Read->Calc

Optimized workflow for DPPH radical scavenging assay of bulky quinazolinone derivatives.

Conclusion

The quinazolinone scaffold is a highly tunable pharmacophore. While the bare nucleus lacks significant radical scavenging power, rational design—particularly the incorporation of ortho-diphenolic rings and thione substitutions—transforms these molecules into potent antioxidants capable of outperforming standard references like ascorbic acid in specific assays[3][4][5]. For drug development professionals, understanding the interplay between steric hindrance and assay kinetics is paramount for accurate lead optimization.

References

  • Title: New Quinazolin-4(3H)
  • Title: Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)
  • Title: Synthesis, Antiproliferative, and Antioxidant Evaluation of 2-Pentylquinazolin-4(3H)-one(thione)
  • Title: Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)
  • Title: Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives Source: SAPUB URL
  • Title: Spectrum of the neuro-cardio-angiotropic and protector activity of the quinazoline and quinazolinone derivatives Source: ResearchGate URL
  • Title: Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development Source: IJIRT URL
  • Title: Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives Source: Orientjchem URL

Sources

Safety Operating Guide

Comprehensive Disposal Guide: 2-Mercapto-3-m-tolyl-3h-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

2-Mercapto-3-m-tolyl-3h-quinazolin-4-one (and its tautomer 2-thioxo-3-m-tolyl-2,3-dihydro-1H-quinazolin-4-one) represents a class of biologically active heterocycles often used as intermediates in drug development (e.g., DHFR inhibitors).

Critical Disposal Directive:

  • Do NOT dispose of via drain or municipal trash.

  • Do NOT mix with strong oxidizers (peroxides, nitric acid) without controlled protocols due to the reactive thiol/thioxo group.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Hazard Classification (GHS):

  • Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Bioactivity Warning: Treat as a potential pharmacological agent (P-listed equivalent handling recommended).

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties is the first step to safe disposal. This molecule exists in a tautomeric equilibrium between the thiol (mercapto) and thione (thioxo) forms.

PropertySpecificationOperational Implication
Chemical Name 2-Mercapto-3-m-tolyl-3h-quinazolin-4-oneNote: "m-tolyl" indicates meta-methylphenyl substitution.
CAS Number Not widely listed (Treat as Class Analog: 37641-50-2)Use class-based safety data if specific SDS is unavailable.
Molecular Formula C₁₅H₁₂N₂OSMW: 268.33 g/mol
Physical State Solid (Crystalline Powder)High melting point (>300°C); dust inhalation risk.
Solubility DMSO, DMF, hot EthanolInsoluble in water. Rinsing glassware with water is ineffective.
Reactivity Thiol/Thione groupStench Risk: Can release sulfur odors. Oxidation: Reacts with bleach/peroxides.
Pre-Disposal Stabilization (The "Bleach Kill" Protocol)

The mercapto (-SH) group is prone to oxidation and can generate significant odors or form disulfides. Before disposal, trace residues on glassware or in mother liquors should be chemically neutralized.

Mechanism: Oxidation of the thiol/thione to a sulfonate or disulfide, which is odorless and less reactive.

ThiolOxidation Start Contaminated Glassware/Liquid Bleach Add 10% NaOCl (Bleach) (Slow Addition) Start->Bleach Segregate Wait Soak/Stir >12 Hours (Fume Hood) Bleach->Wait Oxidation Check Check pH & Odor Wait->Check Verification Neutralize Neutralize pH (if liq.) Collect Solids Check->Neutralize Safety Stop Disposal Hazardous Waste Stream Neutralize->Disposal Final Pack

Figure 1: Chemical neutralization workflow for thiol-contaminated equipment.

Protocol:

  • Preparation: Prepare a 10-15% Sodium Hypochlorite (Bleach) solution.

  • Soak: Submerge contaminated glassware or syringe needles in the bleach bath.

  • Duration: Allow to soak overnight (minimum 12 hours). This ensures the thioxo moiety is fully oxidized.

  • Rinse: Rinse with copious water, then acetone. Collect the acetone rinse as organic waste.

Waste Stream Classification & Packaging

Proper segregation prevents cross-contamination and regulatory fines (RCRA violations).

Decision Matrix: Which Bin?

WasteDecision Input Waste Material State Physical State? Input->State Solid Solid / Powder State->Solid Liquid Liquid Solution State->Liquid Debris Gloves/Paper/Tips State->Debris PureSolid Pure Substance Solid->PureSolid Expired/Excess SolventType Solvent Type? Liquid->SolventType DebrisBin Solid Haz Waste (Double Bagged) Debris->DebrisBin PureSolid->DebrisBin Label: Toxic Solid Halogen Halogenated (DCM, Chloroform) SolventType->Halogen Chlorinated NonHal Non-Halogenated (DMSO, Ethanol) SolventType->NonHal Non-Chlorinated

Figure 2: Waste segregation logic to ensure compliance with incineration protocols.

Detailed Packaging Steps

A. Solid Waste (Pure Compound):

  • Container: Use the original container if possible. If not, transfer to a screw-top HDPE jar.

  • Labeling: Must read "Hazardous Waste - Toxic Solid."

  • Constituents: List "2-Mercapto-3-m-tolyl-3h-quinazolin-4-one" explicitly. Do not use abbreviations like "Quinazolinone deriv."

B. Liquid Waste (Reaction Mixtures/Mother Liquors):

  • Segregation:

    • If dissolved in DCM/Chloroform : Use "Halogenated Waste" carboy.

    • If dissolved in DMSO/DMF/Methanol : Use "Non-Halogenated Waste" carboy.

  • Compatibility: Ensure no oxidizers (Nitric acid, Peroxides) are in the organic waste carboy. The thiol group can react exothermically.

C. Contaminated Debris (Sharps/Gloves):

  • Sharps: Needles used with this compound must go into a hard-shell sharps container, never trash.

  • Soft Waste: Double-bag nitrile gloves and paper towels in clear hazardous waste bags (usually yellow or orange, depending on facility codes).

Emergency Spill Response

In the event of a powder spill outside the fume hood:

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator to prevent dust inhalation.

  • Containment: Cover the spill with a damp paper towel (dampened with water or dilute bleach) to prevent dust generation.

  • Cleanup:

    • Scoop up the damp material into a wide-mouth hazardous waste jar.

    • Wipe the surface with a 10% bleach solution to oxidize any residuals.

    • Final wipe with water.[1]

  • Disposal: Label the cleanup debris as "Hazardous Waste - Debris (Toxic)."

References & Regulatory Grounding
  • Santa Cruz Biotechnology. 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one (Class Analog) Safety Data. Retrieved from

  • PubChem. 2-Mercapto-4(3H)-quinazolinone Compound Summary (Parent Scaffold). Retrieved from

  • University of Rochester. Standard Operating Procedure: Working with Thiols. Retrieved from

  • BenchChem. Disposal of Thiol-Functionalized Reagents. Retrieved from

  • ChemicalBook. 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one Properties and Suppliers. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Mercapto-3-m-tolyl-3h-quinazolin-4-one
Reactant of Route 2
Reactant of Route 2
2-Mercapto-3-m-tolyl-3h-quinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.